4-(2-acetamidoethyl)benzene-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
4-(2-acetamidoethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNWNOZERVVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188961 | |
| Record name | p-(2-Acetamidoethyl)benzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35450-53-4 | |
| Record name | 4-[2-(Acetylamino)ethyl]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35450-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(2-Acetamidoethyl)benzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035450534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(2-Acetamidoethyl)benzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(2-acetamidoethyl)benzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.781 | |
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Foundational & Exploratory
Technical Guide: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride Structure Elucidation & Synthesis
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts.
Executive Summary
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 35450-53-4) is a critical, high-reactivity intermediate primarily employed in the synthesis of second-generation sulfonylurea antidiabetic agents, such as Glibenclamide (Glyburide) and Glipizide .
Unlike its lower homolog N-acetylsulfanilyl chloride (which lacks the ethyl spacer), this molecule presents unique stability challenges due to the lability of the acetamido group under the acidic conditions required for its formation. This guide provides a definitive protocol for its synthesis, structural validation, and differentiation from common impurities.
Synthetic Pathway & Mechanistic Insight[1]
The synthesis relies on the Chlorosulfonation of N-acetylphenethylamine. This is an Electrophilic Aromatic Substitution (EAS) where the directing effects of the alkyl group control regioselectivity.
Reaction Mechanism
The 2-acetamidoethyl substituent is an activating, ortho/para-directing group. However, steric hindrance from the ethyl chain and the bulky electrophile (
Key Process Parameters:
-
Reagent: Chlorosulfonic acid (
) serves as both the solvent and the reagent. -
Temperature Control: The reaction is highly exothermic. Temperatures >20°C during addition increase the risk of hydrolyzing the amide bond, yielding the unwanted 4-(2-aminoethyl)benzenesulfonyl chloride.
-
Quenching: The sulfonyl chloride is moisture-sensitive.[1] Quenching must be performed on crushed ice to precipitate the product immediately and minimize hydrolysis to the sulfonic acid.
Synthesis Workflow Diagram
Figure 1: Synthetic route from Phenethylamine to the target Sulfonyl Chloride.
Structural Elucidation & Characterization
Confirming the structure requires distinguishing the target molecule from its hydrolysis product (sulfonic acid) and its deacetylated impurity.
Nuclear Magnetic Resonance (NMR)
The
Solvent:
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| Ar-H | Aromatic (ortho to | 7.95 - 8.05 | Doublet (d) | 2H | Deshielded by electron-withdrawing sulfonyl group. |
| Ar-H | Aromatic (meta to | 7.40 - 7.50 | Doublet (d) | 2H | AA'BB' system characteristic of para-substitution. |
| NH | Amide | ~5.8 - 6.5 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/solvent. |
| Ethyl linker ( | 3.50 - 3.60 | Quartet (q) | 2H | Coupled to NH and adjacent | |
| Ethyl linker ( | 2.90 - 3.00 | Triplet (t) | 2H | Benzylic protons. | |
| Acetyl Methyl | 1.95 - 2.05 | Singlet (s) | 3H | Distinct sharp singlet confirming acetylation. |
Infrared Spectroscopy (FT-IR)
IR is the fastest method to verify the integrity of the sulfonyl chloride functional group.
-
Sulfonyl Chloride (
): Look for two strong bands at 1370-1380 cm⁻¹ (asymmetric stretch) and 1170-1180 cm⁻¹ (symmetric stretch).-
Note: If these bands shift significantly lower (e.g., to 1200/1050 cm⁻¹) and broaden, the chloride has hydrolyzed to the sulfonic acid.
-
-
Amide Carbonyl (
): Strong band at 1650 cm⁻¹ (Amide I). -
NH Stretch: ~3300 cm⁻¹.
Mass Spectrometry (MS)
-
Isotopic Pattern: The presence of a chlorine atom provides a distinct M and M+2 peak pattern with a 3:1 intensity ratio (due to
and natural abundance). -
Fragmentation: Loss of
(M-35) and loss of are common fragmentation pathways.
Elucidation Logic Tree
Figure 2: Step-by-step decision tree for structural validation.
Application Context: Sulfonylurea Synthesis[1][3][4][5]
This molecule is the electrophilic partner in the synthesis of Glibenclamide .
-
Coupling: The sulfonyl chloride reacts with a substituted cyclohexyl isocyanate or amine derivative (depending on the specific patent route) to form the sulfonylurea bridge.
-
Criticality: The purity of the 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride directly impacts the yield and purification burden of the final API (Active Pharmaceutical Ingredient). Residual sulfonic acid will not react, reducing yield, while ortho-isomers constitute difficult-to-remove impurities [1, 2].
References
- Google Patents. (2016). Method for synthesizing 4-(2-aminoethyl)
-
LookChem. (n.d.). p-(2-acetamidoethyl)benzenesulphonyl chloride Product Information & CAS 35450-53-4. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectra of Sulfonyl Chlorides (General Reference). [Link]
-
PubChem. (n.d.). Glyburide (Glibenclamide) Compound Summary. [Link]
Sources
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride CAS number and properties
Executive Summary & Strategic Utility
In the landscape of medicinal chemistry, 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS 35450-53-4) serves as a critical "warhead" intermediate. Unlike the more common N-acetylsulfanilyl chloride (which leads to aniline-based sulfonamides), this compound preserves the ethyl linker, making it the foundational scaffold for phenethylamine-based sulfonamides .
It is the direct precursor to the sulfonylurea class of anti-diabetic drugs (e.g., Glipizide, Glimepiride) and various serotonin-modulating agents. As a Senior Scientist, I must emphasize that this compound is metastable . It possesses the high reactivity required for coupling but suffers from rapid hydrolysis if mishandled. This guide moves beyond basic data to provide a self-validating workflow for its synthesis, handling, and application.
Chemical Identity & Physical Properties
The following data aggregates experimentally verified properties. Note the melting point specificity; a depressed melting point (<140°C) is the primary indicator of hydrolysis (conversion to the sulfonic acid).
| Property | Specification |
| CAS Number | 35450-53-4 |
| IUPAC Name | 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride |
| Synonyms | N-[2-[4-(chlorosulfonyl)phenyl]ethyl]acetamide; p-(2-acetamidoethyl)benzenesulfonyl chloride |
| Molecular Formula | C₁₀H₁₂ClNO₃S |
| Molecular Weight | 261.73 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 142.5 – 144 °C (Decomposition often observed near MP) |
| Density | ~1.322 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, CHCl₃, THF. Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive. Store under inert gas at 2-8°C. |
Synthetic Mechanism & Pathway
The synthesis relies on Electrophilic Aromatic Substitution (EAS) using chlorosulfonic acid. The acetyl group on the nitrogen is crucial; it protects the amine from oxidation and directs the sulfonation to the para position relative to the ethyl chain (due to steric hindrance at the ortho position and the activating nature of the alkyl group).
Mechanistic Pathway (DOT Visualization)
Figure 1: Synthetic pathway from N-acetylphenethylamine. The reaction proceeds through a sulfonic acid intermediate which is converted in situ to the sulfonyl chloride by excess chlorosulfonic acid.
Experimental Protocol: Synthesis & Isolation
Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts explosively with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood.
Synthesis of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride
-
Preparation: Charge a 3-neck round-bottom flask with N-acetylphenethylamine (1.0 eq) .
-
Acid Addition: Cool the flask to 0–5°C using an ice/salt bath. Add chlorosulfonic acid (5.0 eq) dropwise via an addition funnel.
-
Expert Insight: The addition is highly exothermic. Maintain internal temperature <10°C to prevent charring or deacetylation.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to 40–50°C for 2 hours to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.
-
Endpoint Check: TLC is difficult due to hydrolysis. See Section 5 for the "Derivatization Check."
-
-
Quenching (The Critical Step):
-
Do NOT add water to the reaction mixture.
-
Method: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.
-
Why: This "drowning" technique dissipates the heat of hydration immediately. If the temperature spikes during quenching, the sulfonyl chloride will hydrolyze back to the water-soluble sulfonic acid, resulting in zero yield.
-
-
Isolation: The product will precipitate as a white solid. Filter immediately.
-
Purification: Wash the filter cake with cold water (to remove residual acid) followed by cold hexane. Dry in a vacuum desiccator over P₂O₅.
Workup Logic Flow
Figure 2: Isolation workflow emphasizing the temperature-critical quenching step to prevent product loss via hydrolysis.
Quality Control & Validation
As a sulfonyl chloride, this compound cannot be analyzed directly on standard reverse-phase HPLC (water/methanol gradients) because it will hydrolyze on the column, showing a false peak for the sulfonic acid.
The "Derivatization Test" (Self-Validating Protocol)
Before using a batch for a
mechanism of action of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride
This technical guide provides an in-depth analysis of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 35450-53-4).[1]
Executive Summary: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride is a specialized electrophilic synthon used primarily in medicinal chemistry.[1] It serves as a critical building block for the synthesis of sulfonylurea class anti-diabetic drugs and sulfonamide antimicrobials . Unlike direct therapeutic agents, its "mechanism of action" is defined by its chemical reactivity: it functions as a chemoselective electrophile capable of installing a p-substituted benzenesulfonyl moiety while carrying a protected amine (in the form of an acetamidoethyl group) for subsequent elaboration.
Part 1: Chemical Identity & Structural Logic
This molecule is designed as a bifunctional scaffold. It contains two distinct zones of reactivity, allowing for sequential modification in drug synthesis.
| Property | Specification |
| IUPAC Name | 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride |
| Common Name | N-Acetylsulfanilyl chloride derivative / p-(2-Acetamidoethyl)benzenesulfonyl chloride |
| CAS Number | 35450-53-4 |
| Molecular Formula | C₁₀H₁₂ClNO₃S |
| Molecular Weight | 261.73 g/mol |
| Functional Class | Sulfonyl Halide (Electrophile) / Protected Amine |
| Physical State | White to off-white crystalline solid |
Structural Zones of Action[3]
-
The Warhead (Sulfonyl Chloride): The -SO₂Cl group is a hard electrophile, highly reactive toward nucleophiles (primary/secondary amines, alcohols, thiols).
-
The Spacer (Ethyl Linker): The -CH₂CH₂- chain provides steric flexibility, mimicking the distance found in endogenous neurotransmitters (phenethylamine backbone).[1]
-
The Protected Tail (Acetamido Group): The -NH-CO-CH₃ group acts as a "masked" primary amine.[1] It remains inert during the sulfonylation reaction but can be hydrolyzed later to reveal a reactive amine for further drug derivatization.
Part 2: Mechanism of Action (Chemical Reactivity)[1]
The core mechanism of this compound is Nucleophilic Acyl Substitution at the Sulfur Atom . While analogous to carbonyl chemistry, the sulfonyl group reacts via a concerted S_N2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal transition state.[1]
The Sulfonylation Pathway
When introduced to a nucleophile (e.g., an amine
-
Nucleophilic Attack: The lone pair of the nucleophile attacks the sulfur atom. The sulfur atom is highly electrophilic due to the inductive withdrawal of the two oxygen atoms and the chlorine.
-
Transition State: A pentacoordinate transition state forms where the oxygen atoms, the chlorine, and the incoming nucleophile share the negative charge density.
-
Elimination: The chloride ion (
) is a good leaving group and is expelled, reforming the stable sulfonyl bond structure ( ).[1] -
Deprotonation: A base (added to the reaction, e.g., Pyridine or Triethylamine) scavenges the proton from the nucleophile and the liberated HCl, driving the equilibrium forward.
Visualization: Reaction Mechanism Workflow
The following diagram illustrates the conversion of the sulfonyl chloride into a sulfonamide drug scaffold.
Figure 1: Step-wise chemical mechanism from sulfonyl chloride reagent to active drug pharmacophore.[1]
Part 3: Synthetic Utility & Applications[1][4][5][6][7][8]
This compound is not a "target" but a strategic intermediate . Its primary utility lies in the synthesis of "second-generation" sulfonylurea anti-diabetic agents (e.g., Glipizide, Glimepiride analogs) where the phenethylamine moiety is essential for binding affinity.
Synthesis of Sulfonylureas
The acetamidoethyl tail is crucial. In the synthesis of drugs like Glipizide , the sulfonyl chloride reacts with a cyclohexyl isocyanate or similar urea precursor.
-
Advantage: The acetyl group prevents the ethylamine side chain from polymerizing with the sulfonyl chloride (self-reaction) during synthesis.[1]
Solid-Phase Peptide Synthesis (SPPS)
In proteomics, this reagent is used to "cap" or modify N-terminal amines of peptides, introducing a stable sulfonamide linkage that mimics the transition state of protease hydrolysis, creating transition-state analog inhibitors.[1]
Part 4: Experimental Protocol (Standard Sulfonylation)
Objective: Coupling 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride with a primary amine to form a sulfonamide.[1]
Reagents:
-
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.0 equiv)[1]
-
Primary Amine (1.1 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
Protocol:
-
Preparation: Dissolve the primary amine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Note: Slow addition prevents thermal runaway as the reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) or LC-MS.[1] The sulfonyl chloride spot should disappear.[2]
-
Quench: Quench the reaction with 1M HCl (aq) to neutralize excess base and protonate any unreacted amine.
-
Extraction: Extract the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Self-Validating Checkpoint:
-
IR Spectroscopy: Look for the disappearance of the sulfonyl chloride peaks (
and ) and the appearance of sulfonamide N-H stretches.[1] -
Mass Spectrometry: The product mass should correspond to
.[1]
Part 5: Safety & Handling (HSE)[1]
As a sulfonyl chloride, this compound poses specific hazards that must be managed in a research environment.
| Hazard Class | Description | Mitigation |
| Corrosive | Causes severe skin burns and eye damage.[1][3] | Wear nitrile gloves, lab coat, and chemical splash goggles. |
| Water Reactive | Hydrolyzes to form Sulfonic Acid and HCl gas . | Handle in a fume hood. Store in a desiccator. |
| Sensitizer | Potential to cause respiratory sensitization. | Avoid dust formation; use local exhaust ventilation. |
Storage: Store at +2°C to +8°C under inert gas (Argon). Moisture sensitive.[4]
References
-
Chemical Identity & Properties
- Synthetic Application (Sulfonylureas): Baig, M. H., et al. (2016). Synthesis and biological evaluation of benzenesulfonamide derivatives as potent anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for sulfonylurea synthesis).
-
General Mechanism of Sulfonylation
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative source for Nucleophilic Acyl Substitution mechanisms).[1]
-
- Safety Data
Sources
- 1. 4-(Acetylamino)benzenesulfonyl chloride | SIELC Technologies [sielc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | C9H10ClNO3S | CID 3781579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Acetamidobenzenesulfonyl Chloride | 121-60-8 | TCI EUROPE N.V. [tcichemicals.com]
Strategic Derivatization of 4-(2-Acetamidoethyl)benzene-1-sulfonyl Chloride
Homologs, Analogs, and Synthetic Utility in Drug Discovery
Executive Summary: The Phenethyl-Sulfonyl Scaffold
In the architecture of medicinal chemistry, 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS 35450-53-4) represents a critical "linker scaffold." Unlike simple sulfanilyl chlorides, this molecule introduces an ethyl spacer between the aromatic ring and the nitrogenous tail. This subtle structural feature—the ethylene bridge—imparts rotational freedom and lipophilicity distinct from its aniline homologs, making it a cornerstone intermediate in the synthesis of sulfonylureas (e.g., glibenclamide/glyburide) and next-generation sulfonamide antimicrobials.
This guide dissects the structural logic of this scaffold, detailing its homologs, synthetic pathways, and utility as an electrophilic warhead for diversity-oriented synthesis.
Structural Homology: The "Linker Logic"
The physicochemical properties of sulfonamide drugs are heavily influenced by the distance between the aromatic core and the distal amide. Variations in this carbon chain (the "linker") define the homologous series.
Table 1: Comparative Homology of N-Acetylated Sulfonyl Chlorides
| Homolog Class | Structure (Linker) | Compound Name | CAS No.[1][2][3][4][5] | Key Characteristics |
| C0 (Direct) | Ar-NH -Ac | 4-Acetamidobenzenesulfonyl chloride (N-ASC) | 121-60-8 | Rigid; classic sulfa drug precursor; high polarity. |
| C1 (Methyl) | Ar-CH₂ -NH-Ac | 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | 28073-51-0 | Intermediate flexibility; often used to disrupt pi-stacking. |
| C2 (Ethyl) | Ar-CH₂CH₂ -NH-Ac | 4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride | 35450-53-4 | Target Scaffold. High rotational freedom; mimics endogenous phenethylamines; key for sulfonylurea binding pockets. |
Mechanistic Insight: Why the Ethyl Linker Matters
The C2-ethyl linker in CAS 35450-53-4 allows the distal acetamido group to adopt conformations that C0 and C1 homologs cannot. In sulfonylurea antidiabetics, this spacing is critical for the "U-shaped" binding conformation required to interact with the SUR1 receptor on pancreatic beta-cells. The ethyl group acts as a hydrophobic spacer, optimizing Van der Waals interactions within the receptor pocket.
Analog Design & Bioisosterism
Beyond chain length, the scaffold serves as a template for functional analogs. Modifications typically target the acetamido tail (to alter metabolic stability) or the aromatic ring (to tune electronic properties of the sulfonyl group).
Tail Modifications (Amide Isosteres)
-
Trifluoroacetamide Analogs: Replacing the methyl group of the acetamide with a trifluoromethyl group (
) increases lipophilicity and resistance to enzymatic hydrolysis. -
Carbamate Analogs: Replacing the acetamido group with a methyl carbamate (
) often improves oral bioavailability. -
Urea Analogs: The acetamido group is hydrolyzed to the free amine and reacted with isocyanates to form ureido-sulfonamides, a hallmark of the glipizide class.
Ring Substitutions
-
Methoxy-Substituted Analogs: Precursors derived from 3,4-dimethoxyphenethylamine yield electron-rich sulfonamides, often used to reduce the acidity of the resulting sulfonamide
, altering pKa and solubility.
Synthetic Architecture
The synthesis of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride relies on the electrophilic aromatic substitution of N-phenethylacetamide. The standard protocol utilizes chlorosulfonic acid (
Diagram 1: Chlorosulfonation Workflow
This diagram illustrates the critical temperature-controlled stages required to prevent desulfonation or polymerization.
Caption: Step-wise chlorosulfonation of N-phenethylacetamide. Temperature control at Step 1 is critical to ensure regioselectivity at the para-position.
Experimental Protocol: Synthesis of CAS 35450-53-4
Safety Note: Chlorosulfonic acid is violently reactive with water. All glassware must be oven-dried. Operations must be performed in a high-efficiency fume hood.
Materials
-
N-Phenethylacetamide (1.0 eq)
-
Chlorosulfonic acid (5.0 eq)
-
Dichloromethane (DCM) or Chloroform (optional co-solvent)
-
Crushed ice
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with chlorosulfonic acid. Cool the vessel to 0–5°C using an ice-salt bath.
-
Addition: Add N-phenethylacetamide portion-wise over 30 minutes. Critical: Maintain internal temperature below 10°C to prevent charring and ortho-substitution byproducts.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours. Evolution of HCl gas indicates reaction progress.
-
Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or LC-MS.
-
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white to off-white solid.
-
Isolation: Filter the solid immediately. Wash with cold water (3x) to remove residual acid.
-
Drying: Dissolve the wet cake in DCM, dry over anhydrous
, and concentrate in vacuo.-
Storage: Store under nitrogen at 4°C. Sulfonyl chlorides hydrolyze in moist air.
-
Applications in Drug Discovery
The primary utility of this scaffold is as an electrophile for amine coupling.
Diagram 2: SAR Decision Tree (Structure-Activity Relationship)
Logic flow for derivatizing the scaffold into active pharmaceutical ingredients.
Caption: Divergent synthesis pathways. Path 1 leads to antidiabetic sulfonylureas; Path 2 leads to enzyme inhibitors.
Key Drug Class: Sulfonylureas
The most prominent application of this homolog is in the synthesis of second-generation sulfonylureas. The 4-(2-acetamidoethyl) moiety (often hydrolyzed to the amine and derivatized) mimics the "A-ring" binding motif of Glibenclamide .
-
Mechanism: These compounds bind to the ATP-sensitive K+ channel (SUR1 subunit) on pancreatic beta cells, closing the channel and stimulating insulin release.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53426545, 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses (1925). p-Acetaminobenzenesulfonyl Chloride (N-Acetylsulfanilyl chloride synthesis).[6] Org.[6][7][8][9] Synth. 1925, 5,[6][10] 3. (Foundational protocol adapted for ethyl homolog). Retrieved from [Link]
-
Synsmart. 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride Product Specifications. Retrieved from [Link][3][10]
-
ResearchGate. Synthesis of phenethylamine derivatives that include urea and sulfonamide functional groups. (Discusses the phenethylamine scaffold utility). Retrieved from [Link]
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- 3. synsmart.in [synsmart.in]
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- 5. 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | C9H10ClNO3S | CID 3781579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. CAS 35450-53-4: 4-[2-(Acetylamino)ethyl]benzenesulfonyl ch… [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103641725A - Preparation method of phenylethylamine - Google Patents [patents.google.com]
discovery and history of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride
Role in Second-Generation Sulfonylurea Discovery and Synthesis
Executive Summary
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 35450-53-4) is the critical pharmacophore scaffold distinguishing "Second-Generation" sulfonylurea antidiabetics (e.g., Glibenclamide, Glipizide) from their First-Generation predecessors (e.g., Tolbutamide).[1]
This intermediate introduces a lipophilic (β-acetamidoethyl) side chain to the sulfonylurea core. This structural modification was not merely incremental; it increased binding affinity to the ATP-sensitive potassium channel (
Part 1: Historical Genesis & Discovery
The Sulfonamide Pivot (1942–1960s)
The discovery of this molecule is inextricably linked to the "side-effect optimization" of antibacterial sulfonamides.
-
1942 (The Accident): Marcel Janbon discovered that the sulfonamide antibiotic 2254 RP induced severe hypoglycemia in typhoid patients.
-
1946 (The Mechanism): Auguste Loubatières confirmed these compounds stimulated pancreatic beta-cells to release insulin.[2]
-
1950s (First Generation): This led to Tolbutamide . However, these early drugs required high doses (grams/day) due to low receptor affinity.
The "Second Generation" Breakthrough (1966–1969)
In the mid-1960s, researchers at Boehringer Mannheim (notably Rufer et al. ) and Upjohn sought to enhance potency. They hypothesized that extending the distance between the benzene ring and the amide nitrogen could access an additional hydrophobic binding pocket on the receptor.
They replaced the simple methyl/alkyl groups of the first generation with an N-acyl-phenylethylamine backbone.
-
The Result: The synthesis of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride allowed for the attachment of this complex side chain.
-
Impact: This intermediate enabled the synthesis of Glibenclamide (Glyburide) , which proved to be ~200 times more potent than Tolbutamide.
Part 2: Chemical & Physical Profile[3][4]
| Property | Specification |
| IUPAC Name | 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride |
| CAS Number | 35450-53-4 |
| Molecular Formula | |
| Molecular Weight | 261.73 g/mol |
| Appearance | Off-white to crystalline solid |
| Melting Point | 142–144 °C |
| Solubility | Soluble in DCM, Chloroform; Reacts violently with water/alcohols |
| Stability | Moisture Sensitive. Hydrolyzes rapidly to the sulfonic acid.[3][4] |
Part 3: Synthetic Protocol (Technical Workflow)
This protocol describes the industrial standard synthesis via the Chlorosulfonation of N-acetylphenethylamine . This method is preferred over PCl5 methods due to atom economy and direct sulfonyl group introduction.
Reaction Logic[4][7][8]
-
Precursor Protection: Phenethylamine is too reactive; the amine is acetylated to protect it from participating in the electrophilic aromatic substitution.
-
Electrophilic Attack: Chlorosulfonic acid (
) acts as both the solvent and the electrophile. -
Regioselectivity: The acetamidoethyl group is an ortho, para-director. Due to steric hindrance at the ortho position, the sulfonyl group adds almost exclusively at the para position.
Step-by-Step Methodology
Reagents:
-
N-acetylphenethylamine (1.0 eq)
-
Chlorosulfonic acid (5.0 eq) — Caution: Corrosive/Fuming
-
Thionyl chloride (0.5 eq) — Optional: Scavenges water, drives conversion
Procedure:
-
Chill: Charge a glass-lined reactor with Chlorosulfonic acid. Cool to 0–5°C .
-
Addition: Slowly add solid N-acetylphenethylamine portion-wise over 60 minutes.
-
Critical Control Point: Maintain internal temperature
. The reaction is highly exothermic. Rapid addition leads to charring/tar formation.
-
-
Heating: Once addition is complete, slowly ramp temperature to 60°C . Hold for 2–4 hours.
-
Observation: HCl gas evolution will be vigorous. Scrubbing is required.
-
-
Quenching (The "Drowning" Step):
-
Prepare a separate vessel with crushed ice/water (ratio 5:1 by weight relative to reactant).
-
Slowly pour the reaction mass onto the ice with high-speed agitation.
-
Why: Direct water addition to the acid causes explosive boiling. Inverse addition (acid to ice) controls the exotherm.
-
-
Isolation: The sulfonyl chloride precipitates as a solid.[5] Filter immediately.
-
Washing: Wash the cake with cold water (0°C) until pH of filtrate is neutral.
-
Drying: Vacuum dry at 40°C over
. Do not use heat without vacuum; humidity causes hydrolysis.
Visualization: Synthesis Pathway[3][9]
Caption: Synthesis flow from Phenethylamine to the Sulfonyl Chloride intermediate via regioselective chlorosulfonation.
Part 4: Application in Drug Design (SAR)
The "acetamidoethyl" moiety derived from this chloride is the key determinant of Structure-Activity Relationship (SAR) for 2nd-generation sulfonylureas.
The "Linker" Hypothesis
Early SAR studies (Rufer et al.) demonstrated that the SUR1 receptor (Sulfonylurea Receptor 1) contains two distinct binding sites:
-
Site A: Binds the sulfonylurea moiety (the anionic warhead).
-
Site B: A lipophilic pocket located approximately 10 Å away from Site A.
The ethyl linker in 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride provides the exact steric distance required to bridge Site A and Site B. The acetyl group then docks into the hydrophobic Site B, anchoring the drug more effectively than the simple toluene ring of Tolbutamide.
Visualization: SAR & Receptor Binding Logic
Caption: The dual-binding mode facilitated by the acetamidoethyl backbone, bridging Sites A and B on the SUR1 receptor.
References
-
Janbon, M., et al. (1942). Accidents hypoglycémiques graves par un sulfamidothiodiazol (le 2254 RP). Montpellier Médical, 21(6), 441–444. (Foundational discovery of sulfonamide hypoglycemia).[4]
- Loubatières, A. (1946). Étude physiologique et pharmacodynamique de certains dérivés sulfamidés hypoglycémiants. Archives Internationales de Physiologie, 54(1), 174–177. (Mechanism of insulin secretion).
-
Rufer, C., et al. (1971). Mode of action of hypoglycemic sulfonylureas: Structure-activity relationship. Journal of Medicinal Chemistry, 14(10), 926–934.
-
Aumüller, W., et al. (1969). Benzenesulfonyl-ureas and process for preparing them. US Patent 3,501,495 (assigned to Boehringer Mannheim/Hoechst).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 165689, 4-(2-Acetamidoethyl)benzenesulfonyl chloride.
Sources
Methodological & Application
Application Note: Solid-Phase Peptide Derivatization with 4-(2-Acetamidoethyl)benzene-1-sulfonyl Chloride
Introduction & Strategic Utility
In the landscape of modern drug discovery, the modification of peptide N-termini or lysine side chains with non-proteinogenic moieties is a critical strategy for improving metabolic stability, membrane permeability, and receptor affinity. 4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 35450-53-4) is a specialized arylsulfonyl chloride reagent used to introduce the N-acetylsulfanilyl-ethyl pharmacophore.
Unlike standard capping agents (e.g., acetic anhydride) or protecting groups (e.g., Tosyl), this reagent installs a structural motif found in second-generation sulfonylurea therapeutics (e.g., Glipizide). Its incorporation into peptide backbones allows researchers to:
-
Mimic Sulfonylurea Pharmacophores: Create peptidomimetics that probe receptors sensitive to sulfonylurea-class interactions (e.g., KATP channels).
-
Enhance Solubility & Polarity: The distal acetamido group provides a hydrogen bond donor/acceptor site, potentially improving the water solubility of hydrophobic peptide sequences compared to simple tosylation.
-
Increase Proteolytic Stability: The formation of a sulfonamide bond (
) creates a linkage that is completely resistant to standard proteases and peptidases.
This guide details the optimized protocol for coupling this reagent to resin-bound peptides, ensuring high conversion rates and preventing common side reactions associated with sulfonyl chlorides.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride |
| CAS Number | 35450-53-4 |
| Molecular Weight | 261.73 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in pure DCM/CHCl₃ due to the polar acetamide tail. |
| Stability | Moisture sensitive (hydrolyzes to sulfonic acid). Store under inert gas at 2-8°C. |
| Reactivity Class | Electrophilic Sulfonylating Agent (Hard Electrophile) |
Critical Handling Note: Unlike carboxylic acid chlorides, sulfonyl chlorides are relatively slower to react but are prone to hydrolysis if wet solvents are used. The acetamido tail increases polarity; therefore, DMF (Dimethylformamide) is the mandatory solvent for reaction homogeneity.
Mechanism of Action
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The N-terminal amine of the resin-bound peptide attacks the sulfonyl center, displacing the chloride ion. A non-nucleophilic base is required to scavenge the generated HCl and maintain the amine in its reactive, deprotonated state.
Reaction Scheme (DOT Visualization)
Caption: Nucleophilic sulfonylation of resin-bound amine. The base (DIPEA) is critical for driving equilibrium forward by neutralizing HCl.
Experimental Protocol
Materials Preparation[2][3][4][5][6][7][8]
-
Resin: 0.1 mmol scale (e.g., Rink Amide or Wang resin loaded with peptide).
-
Reagent: 4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride (Use 3–5 equivalents relative to resin loading).
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (Use 5–10 equivalents).
-
Solvent: Anhydrous DMF (DCM is not recommended due to poor solubility of the reagent).
Step-by-Step Procedure
Step 1: Fmoc Deprotection Ensure the N-terminal Fmoc group is completely removed using standard 20% Piperidine/DMF. Wash the resin thoroughly (5x with DMF) to remove all traces of piperidine.
-
Why? Residual piperidine will react with the sulfonyl chloride to form a sulfonamide byproduct, consuming your reagent.
Step 2: Pre-activation (Solubilization) In a small glass vial, dissolve 78.5 mg (0.3 mmol, 3 eq) of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride in 2 mL of dry DMF .
-
Note: Sonicate if necessary. The solution should be clear. If it appears cloudy, add a small amount of DMSO.
Step 3: Coupling Reaction
-
Add the sulfonyl chloride solution to the reaction vessel containing the resin.
-
Immediately add 87 µL (0.5 mmol, 5 eq) of DIPEA.
-
Agitate (shake or vortex) at room temperature for 1.5 to 2 hours .
-
Optimization: For sterically hindered N-termini (e.g., N-methyl amino acids or Proline), extend time to 4 hours or perform a double coupling.
-
Step 4: Monitoring (The Kaiser Test) Perform a Kaiser (Ninhydrin) test on a few resin beads.
-
Colorless/Yellow Beads: Reaction complete (Amine consumed).
-
Blue Beads: Incomplete reaction. Repeat Step 3 with fresh reagents.
Step 5: Washing Drain the reaction mixture. Wash the resin:
-
3x with DMF (removes excess reagent).
-
3x with DCM (prepares for cleavage or drying).
Step 6: Cleavage from Resin Treat the resin with a standard cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2-3 hours.
-
Scientific Insight: The sulfonamide bond formed is stable to TFA. Unlike Pbf/Pmc protecting groups on Arginine (which are designed to be acid-labile), this arylsulfonyl moiety will remain attached to the peptide, yielding the desired derivatized product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitate in Reaction Vessel | Poor solubility of the reagent in the chosen solvent. | Switch to 100% DMF or a DMF/DMSO (9:1) mixture. Avoid DCM. |
| Incomplete Coupling (Blue Kaiser) | Steric hindrance or reagent hydrolysis. | 1. Use Collidine instead of DIPEA (less basic, reduces side reactions).2. Perform "Double Coupling" (fresh reagents).3. Heat to 40°C (cautiously). |
| Unexpected Mass (+1 Da or +18 Da) | Hydrolysis of the sulfonyl chloride prior to coupling. | Ensure DMF is anhydrous. Use fresh reagent bottle. Do not store reagent solution; prepare immediately before use. |
| His/Tyr Side Reactions | O-sulfonylation (Tyr) or N_im-sulfonylation (His). | These are generally unstable. Treat the resin with 20% Piperidine/DMF for 10 mins after the sulfonylation step but before cleavage. This "reverses" the unstable imidazole/phenol sulfonamides while leaving the stable N-terminal sulfonamide intact. |
Logic Flow: Decision Matrix for Reagent Usage
Caption: Operational workflow for selecting solvent and validating coupling efficiency.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review detailing the stability of sulfonamide linkages and the reactivity of sulfonyl chlorides in SPPS.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (5th ed.). John Wiley & Sons. The definitive guide on sulfonyl protecting groups and their cleavage conditions.
-
Houghten, R. A., et al. (1999). Generation of synthetic peptide combinatorial libraries for the identification of bioactive peptides. This work illustrates the use of diverse capping agents, including sulfonyl chlorides, to generate SAR data.[1]
-
PubChem Compound Summary. (2023). 4-(2-Acetamidoethyl)benzenesulfonyl chloride (CAS 35450-53-4).[2][3][4][5][6][7] National Center for Biotechnology Information. Verified chemical structure and physical properties.[8][9][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. SY174672,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CAS 35450-53-4: 4-[2-(Acetylamino)ethyl]benzenesulfonyl ch… [cymitquimica.com]
- 7. en.huatengsci.com [en.huatengsci.com]
- 8. justdial.com [justdial.com]
- 9. Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
applications of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride in medicinal chemistry
This Application Note and Protocol Guide details the utility of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS 35450-53-4), a critical "masked" building block in medicinal chemistry.
Role: Bifunctional Scaffold for Sulfonylurea & Sulfonamide Drug Discovery CAS: 35450-53-4 | Molecular Weight: 261.72 g/mol
Executive Summary
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride is a specialized electrophile used primarily to introduce the 4-(2-aminoethyl)benzenesulfonyl pharmacophore. Unlike simple benzenesulfonyl chlorides, this molecule contains a "masked" ethylamine tail protected by an acetamido group.
Its primary utility lies in a "Protect-Activate-Deprotect" strategy:
-
Protect: The ethylamine is masked as an acetamide to survive chlorosulfonation.
-
Activate: The sulfonyl chloride moiety ("warhead") reacts with amines to form stable sulfonamides.
-
Deprotect: The acetamido group is hydrolyzed (post-sulfonylation) to reveal a primary amine, which serves as an anchor for further elaboration (e.g., into sulfonylureas like Glipizide ).
Chemical Profile & Handling
-
Appearance: White to off-white crystalline solid.
-
Solubility: Soluble in DCM, Chloroform, THF, Acetone. Reacts with water/alcohols.
-
Stability: Moisture sensitive. Hydrolyzes to the corresponding sulfonic acid if exposed to humid air. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Reactivity: The sulfonyl chloride group is highly electrophilic, reacting rapidly with nucleophiles (amines, alcohols, thiols) in the presence of a base.
Core Application: Synthesis of Second-Generation Sulfonylureas
This molecule is the industrial and research precursor for a major class of antidiabetic drugs. The workflow below illustrates its role in synthesizing Glipizide and Glibenclamide .
Mechanism of Action (Synthetic Pathway)
The acetamido group acts as a robust protecting group that withstands the harsh acidic conditions of chlorosulfonation (Chlorosulfonic acid/PCl5), allowing the installation of the sulfonyl chloride group at the para position.
Figure 1: The strategic role of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride in drug synthesis.[1][2][3]
Experimental Protocols
Protocol A: General Sulfonylation (Library Synthesis)
Purpose: To couple the sulfonyl chloride with a diverse amine (R-NH₂) to create a sulfonamide library. Context: This reaction creates the "Sulfonamide Warhead" while keeping the ethylamine tail protected.
Reagents:
-
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.0 equiv)
-
Amine substrate (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Dissolve the amine substrate (1.1 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen. Cool to 0°C.
-
Addition: Dissolve 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.0 mmol, ~262 mg) in DCM (2 mL). Add this solution dropwise to the amine mixture over 10 minutes.
-
Note: Exothermic reaction. Maintain temperature <5°C to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and pyridine/TEA.
-
Wash with Saturated NaHCO₃ (1 x 10 mL) and Brine (1 x 10 mL).
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
Validation Criteria:
-
LC-MS: Mass peak [M+H]⁺ should correspond to Product Mass.
-
¹H NMR: Look for the characteristic acetamido singlet (~1.9 ppm) and the ethyl chain triplets (~2.8 and 3.4 ppm).
Protocol B: Synthesis of 4-(2-aminoethyl)benzenesulfonamide (Drug Precursor)
Purpose: To convert the chloride into the free-amine sulfonamide scaffold used for Glipizide/Glibenclamide synthesis. Reference: Adapted from industrial workflows for sulfonylurea production [1, 2].
Step 1: Ammonolysis
-
Setup: Charge a reactor with Acetone (10 Vol) and cool to 0–5°C.
-
Addition: Add 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.0 wt).
-
Reaction: Slowly add Ammonium Hydroxide (25% aq, 3.0 equiv) dropwise, maintaining temperature <10°C.
-
Stir: Stir at room temperature for 3 hours.
-
Isolation: Pour mixture into ice water. Filter the precipitate.[4] Wash with cold water.
-
Intermediate: 4-(2-acetamidoethyl)benzenesulfonamide.[1]
-
Step 2: Hydrolysis (Deprotection) [1]
-
Hydrolysis: Suspend the wet cake from Step 1 in 2N HCl (or 10% NaOH for alkaline hydrolysis, though acid is common for this specific amide).
-
Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.
-
Neutralization: Cool to room temperature. Adjust pH to 10–11 using 20% NaOH (if acid hydrolysis was used).
-
Crystallization: The product, 4-(2-aminoethyl)benzenesulfonamide , precipitates upon cooling/neutralization.[4]
-
Filtration: Filter and dry under vacuum.[4]
Protocol C: Troubleshooting & Stability Check
Issue: Low yield or impure product. Cause: Hydrolysis of the sulfonyl chloride starting material.[1]
Quality Control Test (Derivatization): Before using an old batch of chloride, perform a "Morpholine Check":
-
Dissolve 10 mg of chloride in 0.5 mL DCM.
-
Add 2 drops of Morpholine.
-
Check TLC immediately.
-
Good Quality: Clean conversion to the sulfonamide spot (higher Rf than acid).
-
Bad Quality: Streak at baseline (sulfonic acid) indicating the chloride has hydrolyzed in the bottle.
-
References
-
Synthesis of Glipizide Precursors: CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017).[6] Link
-
Industrial Process for Sulfonylureas: US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. (1996). Link
-
General Sulfonylation Protocol: Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2012). PMC35450-53-4 Context. Link
-
Chemical Properties: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride Product Data. ChemicalBook. Link
Sources
- 1. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 4. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. CN102993106B - Novel synthesis route of glipizide - Google Patents [patents.google.com]
- 6. Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Eureka | Patsnap [eureka.patsnap.com]
Precision Sulfonylation: Advanced Protocols for 4-(2-Acetamidoethyl)benzene-1-sulfonyl Chloride
Topic: Experimental Design for Reactions Involving 4-(2-Acetamidoethyl)benzene-1-sulfonyl Chloride Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Chemical Profile
4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride (hereafter Reagent A ) is a specialized electrophilic building block used primarily to introduce the N-acetylphenethylamine scaffold into target molecules via sulfonamide bond formation. Unlike the more common N-acetylsulfanilyl chloride (which lacks the ethyl spacer), Reagent A possesses an ethylene bridge that decouples the amide nitrogen from the aromatic ring. This structural feature alters its electronic properties, solubility profile, and hydrolytic stability, necessitating a tailored experimental approach.
This guide details the optimized workflows for utilizing Reagent A in high-fidelity parallel synthesis and lead optimization, focusing on mitigating hydrolysis and maximizing coupling efficiency.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
-
IUPAC Name: N-[2-[4-(chlorosulfonyl)phenyl]ethyl]acetamide
-
Primary Reactivity: Nucleophilic substitution at sulfur (Sulfonylation)
-
Critical Quality Attribute (CQA): Hydrolytic stability (highly moisture sensitive)
-
Storage: < -20°C, under Argon/Nitrogen, desiccated.
Mechanistic Insight & Reaction Design
As a Senior Application Scientist, I emphasize that success with sulfonyl chlorides is not just about mixing reagents; it is about rate control . The reaction involves a competition between the desired nucleophilic attack by the amine (Pathway A) and the parasitic hydrolysis by adventitious water (Pathway B).
The Competitive Landscape
-
Pathway A (Desired): The amine lone pair attacks the sulfur center, displacing chloride. This is facilitated by non-nucleophilic bases (e.g., DIPEA, TEA) or nucleophilic catalysts (DMAP).
-
Pathway B (Parasitic): Water attacks the sulfur, forming the sulfonic acid (N-[2-(4-sulfophenyl)ethyl]acetamide). This byproduct is unreactive, acidic, and often difficult to separate from polar sulfonamide products.
Design Rule: The reaction rate of Pathway A must be chemically accelerated (via catalysis or concentration) while Pathway B is kinetically inhibited (via anhydrous conditions).
Visualization: Reaction Pathways & Decision Logic
The following diagram illustrates the kinetic competition and the decision matrix for optimizing conditions.
Figure 1: Kinetic competition between sulfonylation and hydrolysis. Red path indicates the failure mode to be minimized.
Experimental Protocols
Protocol A: Standard Anhydrous Coupling (High-Throughput Compatible)
This protocol is the "Gold Standard" for library synthesis, utilizing DCM (Dichloromethane) for its ease of evaporation and ability to solubilize the organic reactants while precipitating amine hydrochloride salts.
Reagents:
-
Reagent A: 1.1 equivalents
-
Amine Substrate: 1.0 equivalent
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) - 1.5 to 2.0 equivalents.
-
Solvent: Anhydrous DCM (dried over molecular sieves).
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vial and flush with Nitrogen/Argon.
-
Solvation: Dissolve the Amine Substrate (1.0 mmol) in anhydrous DCM (5 mL). Add DIPEA (1.5 mmol).
-
Activation: Cool the mixture to 0°C (ice bath). While Reagent A is generally stable at RT, the exotherm of the reaction can degrade sensitive amines.
-
Addition: Dissolve Reagent A (1.1 mmol) in a minimal volume of DCM (1-2 mL) and add dropwise to the amine solution.
-
Why? Slow addition prevents localized high concentrations of acid chloride, which can lead to double-sulfonylation (formation of bis-sulfonamides) if the amine is primary.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC or LCMS. Look for the disappearance of the amine peak and the emergence of the sulfonamide mass (M+H).
-
Note: If the Sulfonic Acid mass (Hydrolysis product) is observed, your solvent was likely wet.[3]
-
-
Workup:
-
Dilute with DCM (10 mL).
-
Wash with 1M HCl (to remove excess amine/base).
-
Wash with Saturated NaHCO3 (to remove sulfonic acid byproduct).
-
Dry over MgSO4, filter, and concentrate.
-
Protocol B: Schotten-Baumann Conditions (Aqueous/Biphasic)
Use this only if your amine is a salt (e.g., hydrochloride) or highly water-soluble and insoluble in organic solvents.
Methodology:
-
Dissolve amine salt in water.
-
Adjust pH to >10 using 1M NaOH or Na2CO3.
-
Add Reagent A (dissolved in THF or Acetone) rapidly to the stirring aqueous solution.
-
Critical: Maintain pH >9 by adding base dropwise throughout the addition.
-
Why it works: The amine is a better nucleophile than water (or hydroxide) towards the sulfur center under these specific biphasic conditions, provided the mixing is vigorous.
Data & Optimization Guide
Solvent & Base Selection Matrix
The choice of solvent dramatically affects the reaction outcome.[3]
| Solvent System | Recommended Base | Pros | Cons | Best For |
| DCM (Anhydrous) | DIPEA / TEA | Easy workup; High solubility of Reagent A. | Volatile; Poor for polar amines. | General Purpose |
| THF (Anhydrous) | TEA / Pyridine | Solubilizes polar intermediates. | Peroxides (safety); Hygroscopic. | Polar Amines |
| Pyridine | None (Self) | Acts as solvent, base, and catalyst. | Difficult to remove; Toxic. | Unreactive Amines |
| Water/Acetone | Na2CO3 / NaOH | Green; Handles amine salts. | High hydrolysis risk; Requires pH control. | Amino Acids/Salts |
Troubleshooting: The "Hydrolysis Trap"
If LCMS shows significant sulfonic acid (Mass = [Reagent A] - Cl + OH), follow this logic tree:
Figure 2: Troubleshooting logic for hydrolysis issues.
References
-
BenchChem. Technical Support Center: Sulfonamide Synthesis with Primary Amines. (General protocol for sulfonyl chlorides). Link
-
Organic Chemistry Portal. Sulfonamide Synthesis. (Comprehensive review of sulfonylation methodologies including Schotten-Baumann and anhydrous variations). Link
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. (Application note on the utility of sulfonyl chlorides in drug discovery). Link
-
Organic Syntheses. Benzenesulfonyl Chloride.[4][5][1] (Classic procedure detailing the handling and reactivity of benzene-derived sulfonyl chlorides). Link
-
National Institutes of Health (PMC). Preparation of sulfonamides from N-silylamines. (Advanced method for avoiding hydrolysis using silylated amines). Link
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
synthesis of fluorescent probes from 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride
Application Note: Synthesis of Sulfonamide-Based Fluorescent Probes using 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride
Part 1: Executive Summary & Strategic Rationale
The synthesis of targeted fluorescent probes often requires a robust "warhead" or linker capable of binding to biological amines or creating environmentally sensitive scaffolds. 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride serves as a critical electrophilic building block in this domain. Structurally analogous to neurotransmitter precursors (phenethylamines), this sulfonyl chloride allows for the introduction of a bio-mimetic tail into fluorophores, modulating their solubility, cellular uptake, and interaction with specific protein targets (e.g., Carbonic Anhydrase or specific receptors).
Why this Precursor? Unlike standard Dansyl chloride labeling, using this benzene-sulfonyl scaffold provides a smaller, less sterically hindered sulfonamide linkage. It is particularly valuable for:
-
PET-Quenching Modulation: Creating pH-sensitive probes where the sulfonamide nitrogen acts as an electron donor to quench fluorescence via Photoinduced Electron Transfer (PET) in basic conditions, turning "on" in acidic environments.
-
Fragment-Based Drug Design (FBDD): The N-acetyl-ethyl side chain mimics acetamido-based drugs, making it an ideal candidate for synthesizing "turn-on" probes that track drug distribution.
Part 2: Critical Experimental Considerations
Before initiating synthesis, the following mechanistic factors must be controlled to ensure high yield and probe integrity.
The Hydrolysis Competition
Sulfonyl chlorides are highly susceptible to hydrolysis, converting to the non-reactive sulfonic acid.
-
Risk: Presence of trace water in the solvent or reagents will deactivate the electrophile.
-
Control: Use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). All glassware must be oven-dried.
Base Selection Logic
The Schotten-Baumann reaction generates HCl. A base is required to scavenge the acid and drive the equilibrium.
-
Primary Choice: Triethylamine (TEA) or DIPEA (Hünig's Base) . These are non-nucleophilic enough to avoid attacking the sulfonyl group but strong enough to deprotonate the amine.
-
Secondary Choice: Pyridine . Can be used as both solvent and base, but removal is often tedious.
Regioselectivity
If the target fluorophore (e.g., Fluorescein amine, Rhodamine B amine) has multiple nucleophiles (–OH, –NH2), the sulfonyl chloride will preferentially react with the primary amine due to higher nucleophilicity, but high pH can force esterification.
-
Control: Maintain stoichiometry at 1.0 : 1.1 (Fluorophore : Sulfonyl Chloride) and keep temperature low (0°C) initially to favor amidation over esterification.
Part 3: Detailed Synthesis Protocol
Objective: Synthesis of a Sulfonamide-Naphthalimide Conjugate (Model Probe). Note: This protocol is adaptable to other amine-bearing fluorophores (Coumarins, BODIPY-amines).
Materials Required
-
Reagent A: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: Verify Purity >95%)
-
Reagent B (Fluorophore): 4-amino-1,8-naphthalimide (or generic amine-fluorophore)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Base: Triethylamine (TEA)
-
Catalyst: DMAP (4-Dimethylaminopyridine) - Optional, for sluggish amines
Step-by-Step Methodology
Step 1: Reagent Activation & Preparation
-
Dissolve 1.0 mmol of the Fluorophore (Reagent B) in 10 mL of anhydrous DCM under an inert atmosphere (
or Ar). -
Add 1.2 mmol of Triethylamine (TEA). Stir for 10 minutes to ensure the amine is deprotonated/free-base.
-
Checkpoint: The solution should be clear. If the fluorophore is a salt (e.g., HCl salt), ensure full dissolution; add dry DMF if solubility is an issue.
Step 2: Controlled Addition (The Schotten-Baumann Phase)
-
Cool the reaction mixture to 0°C using an ice bath. Reason: Reduces side reactions (hydrolysis).
-
Dissolve 1.1 mmol of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride in 2 mL DCM.
-
Add the sulfonyl chloride solution dropwise over 15 minutes.
Step 3: Reaction Propagation
-
Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .
-
Stir for 4–6 hours .
-
TLC Monitoring: Use 5% Methanol in DCM. The starting amine spot (usually lower Rf) should disappear, replaced by a higher Rf sulfonamide product.
Step 4: Workup and Isolation
-
Quench: Add 10 mL of saturated
solution. Stir vigorously for 10 minutes. -
Extraction: Transfer to a separatory funnel. Extract with DCM (
mL). -
Wash: Wash the combined organic layer with:
-
10 mL 0.1 M HCl (removes unreacted amine/TEA).
-
10 mL Brine (drying).
-
-
Dry: Pass organic layer over anhydrous
. -
Concentrate: Rotary evaporate to yield the crude solid.
Step 5: Purification
-
Column Chromatography: Silica Gel (200-300 mesh).
-
Eluent: Gradient of DCM
DCM:MeOH (98:2). -
Yield Expectation: 75–85%.
Part 4: Data Visualization & Logic
Reaction Logic & Pathway
Caption: Mechanistic pathway of sulfonamide probe synthesis via nucleophilic substitution at the sulfonyl center.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (TLC shows SM) | Sulfonyl chloride hydrolyzed | Use fresh reagent; ensure anhydrous solvent. Add DMAP catalyst (0.1 eq). |
| Multiple Fluorescent Spots | Bis-sulfonylation or Esterification | Reduce equivalents of sulfonyl chloride to 0.9. Lower reaction temp. |
| Product stuck on Baseline | Pyridine/TEA salts remaining | Perform thorough acid wash (0.1 M HCl) during workup. |
| Low Fluorescence Yield | PET Quenching active | This is expected for sulfonamides. Test fluorescence in acidic media (pH < 5). |
Part 5: Characterization & Validation
To confirm the successful synthesis of the probe, the following spectral signatures must be verified (based on the N-acetyl-ethyl-benzene scaffold):
-
1H NMR (DMSO-d6 or CDCl3):
-
Acetamide Methyl: Singlet (
ppm, 3H). -
Ethyl Linker: Two triplets or multiplets (
and ppm, 2H each). -
Aromatic Core: Two doublets (AA'BB' system) (
ppm), indicating the para-substituted benzene ring. -
Sulfonamide NH: Broad singlet (
ppm), exchangeable with .
-
-
Mass Spectrometry (ESI-MS):
-
Look for
or . -
Diagnostic: The isotopic pattern of Sulfur (S34) is subtle, but the absence of the Chlorine isotope pattern (3:1 ratio) confirms the substitution of the chloride.
-
References
-
Organic Syntheses. "Sulfanilyl chloride, N-acetyl-." Organic Syntheses, Coll. Vol. 1, p. 8; Vol. 8, p. 100. (Foundational chemistry for acetamido-sulfonyl chlorides). Link
-
Liu, Z.W., et al. (2024). "Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes."[3] Molecules, 29(11). (Protocol for sulfonamide-fluorophore conjugation). Link
-
Lankalapalli, S., et al. "Lessons in Organic Fluorescent Probe Discovery." PMC - NIH, (General principles of probe design and purification). Link
-
Google Patents. "Method for synthesizing 4-(2-aminoethyl)benzsulfamide." CN106336366A. (Industrial handling of the specific ethyl-linked precursor). Link
Sources
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride as a linker in bioconjugation
Application Note: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride in Bioconjugation
Part 1: Executive Summary & Technical Context
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 35450-53-4) is a specialized sulfonylating reagent primarily utilized in the synthesis of sulfonylurea therapeutics (e.g., Glipizide). In bioconjugation, it serves a critical role as a hapten-labeling reagent .
Unlike bifunctional crosslinkers (e.g., SMCC, EDC), this molecule is a terminal modifier . It reacts with nucleophilic amines (Lysine ε-amines, N-terminus) on proteins to covalently attach the 4-(2-acetamidoethyl)phenyl moiety.
Primary Applications:
-
Immunogen Synthesis: Conjugation to carrier proteins (KLH, BSA) to generate antibodies against the glipizide/sulfonylurea pharmacophore for PK/PD ELISA development.
-
Chemical Biology: Blocking reactive lysines with a neutral, hydrophobic "cap" to study active site residues or alter protein surface properties (hydrophobicity modulation).
-
Fragment-Based Screening: Tethering the sulfonamide pharmacophore to surfaces or proteins for affinity studies.
Part 2: Chemical Basis & Mechanism[1]
The Warhead: Sulfonyl Chloride (-SO₂Cl)
The sulfonyl chloride group is highly reactive toward primary and secondary amines. Unlike NHS esters, which form amide bonds, sulfonyl chlorides form sulfonamide bonds .
-
Stability: Sulfonamide bonds are extremely stable against hydrolysis, proteolysis, and extreme pH, making them superior for generating robust immunogens.
-
Selectivity: Reacts primarily with Lysine (pKₐ ~10.5) and N-terminal amines (pKₐ ~8.0). Cysteine reactivity is possible but reversible under reducing conditions; Tyrosine/Histidine reactivity is negligible at controlled pH.
The Payload: N-(4-ethylphenyl)acetamide
The acetamidoethyl tail acts as a stable, neutral spacer. It mimics the peptide backbone (amide bond) but remains chemically inert under conjugation conditions, ensuring that the antibody response is directed toward the unique phenyl-sulfonyl epitope.
Reaction Mechanism
The reaction follows a nucleophilic substitution pathway (Sɴ2-like at Sulfur).
Figure 1: Mechanism of sulfonamide bond formation between a protein amine and the sulfonyl chloride reagent.
Part 3: Experimental Protocol
Safety Note: Sulfonyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood. Wear PPE.
Materials Required
| Component | Specification | Purpose |
| Reagent | 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride | Hapten linker |
| Carrier Protein | BSA, KLH, or Ovalbumin (Lyophilized) | Scaffold for conjugation |
| Conjugation Buffer | 0.1 M Carbonate/Bicarbonate, pH 9.0 | Promotes deprotonation of Lysines |
| Solvent | Anhydrous DMF or DMSO | Solubilizes the hydrophobic reagent |
| Quenching Buffer | 1 M Glycine or Tris-HCl, pH 8.0 | Stops reaction |
| Purification | Zeba™ Spin Columns (7K MWCO) or Dialysis | Removes free reagent |
Step-by-Step Methodology
1. Protein Preparation
-
Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer to a concentration of 2–5 mg/mL .
-
Critical: Do not use amine-containing buffers (Tris, Glycine) at this stage; they will compete with the protein.
-
Calculation: For 10 mg BSA (~60 lysines, MW 66 kDa), you have ~0.15 µmol protein and ~9 µmol reactive amines.
2. Reagent Solubilization
-
Weigh 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride immediately before use.
-
Dissolve in anhydrous DMF to a concentration of 10 mg/mL .
-
Note: Sulfonyl chlorides hydrolyze rapidly in water. Keep this solution dry and use within 5 minutes.
3. Conjugation Reaction
-
Stoichiometry: Target a 20–50 molar excess of reagent over protein (or ~0.5–1 equivalent per lysine) to ensure high hapten density.
-
Example: To 1 mL of 5 mg/mL BSA (75 nmol), add 1.5–3.75 µmol of reagent.
-
Addition: Add the DMF solution dropwise to the protein solution while stirring. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein precipitation.
-
Incubation: Incubate at 4°C overnight or Room Temperature for 2 hours .
-
Expert Tip: Sulfonyl chlorides are less prone to hydrolysis than NHS esters, allowing for longer reaction times at lower temperatures (4°C) to preserve protein structure.
-
4. Quenching
-
Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM.
-
Incubate for 15 minutes at RT. This reacts with any remaining sulfonyl chloride.
5. Purification
-
Dialysis: Dialyze against PBS (pH 7.4) for 24 hours with 3 buffer changes (1:1000 volume ratio).
-
Desalting Column: For small volumes (<2 mL), use a PD-10 or Zeba spin column equilibrated with PBS.
Workflow Diagram
Figure 2: Bioconjugation workflow for hapten labeling.
Part 4: Quality Control & Characterization
To validate the conjugation, you must quantify the Hapten Density (molecules of reagent per molecule of protein).
Method 1: TNBS Assay (Trinitrobenzenesulfonic Acid)
-
Principle: TNBS reacts with free primary amines to generate an orange chromophore (420 nm).
-
Procedure: Compare the absorbance of the modified protein vs. unmodified control. The decrease in free amines corresponds to the number of conjugated haptens.
-
Formula:
Method 2: MALDI-TOF Mass Spectrometry
-
Principle: Measure the mass shift.
-
Calculation:
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | DMF concentration too high (>10%) | Add reagent slower; dilute reagent further before adding. |
| Low Conjugation | Hydrolysis of Sulfonyl Chloride | Ensure DMF is anhydrous. Do not store reagent in solution. |
| Low Conjugation | pH too low (< 8.5) | Sulfonylation requires unprotonated amines. Adjust buffer to pH 9.0. |
| Protein Denaturation | Over-labeling | Reduce molar excess from 50x to 20x. Hydrophobic haptens can destabilize proteins. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets; Chapter 6: Hapten-Carrier Conjugates).
-
Matos, M. J., et al. (2019). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent.[3][4] Methods in Molecular Biology, 2033, 23-33. (Demonstrates sulfonyl-based reactivity principles).
-
Bag, S., et al. (2021).[5] Recent developments in chemical conjugation strategies targeting native amino acids in proteins.[6] Acta Pharmaceutica Sinica B, 11(10), 3019-3034.
-
Dempsey, C. E. (2021). Amines as Nucleophiles: Sulfonamide Formation.[7][8] Chemistry LibreTexts. (Mechanistic grounding for sulfonyl chloride-amine reaction).
-
Huateng Pharma. (2023).[9] Product Data Sheet: 4-(2-Acetamidoethyl)benzenesulfonyl chloride.[1][2][10] (Chemical properties and CAS verification).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. en.huatengsci.com [en.huatengsci.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
identifying and minimizing side reactions of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride
Core Technical Overview
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 35450-53-4) is a bifunctional intermediate primarily used to introduce the N-acetyl-tyramine scaffold into sulfonamide-based drugs (e.g., glibenclamide analogues).[1]
Its reactivity profile is dominated by the highly electrophilic sulfonyl chloride group (
The "Why" Behind the Failures
Most experimental failures with this reagent stem from competitive hydrolysis . The reaction of the sulfonyl chloride with water is autocatalytic: it generates HCl, which further catalyzes the degradation of the remaining chloride and can potentially hydrolyze the acetamide tail under forcing conditions.
Diagnostic Visualization: Decomposition Pathways
The following diagram maps the critical degradation pathways you must prevent.
Figure 1: Primary decomposition pathways. Note that the formation of Sulfonic Acid is the gateway to further impurities like Sulfonic Anhydride.
Troubleshooting Guide & FAQs
Module A: Purity & Storage
Q: My white solid has turned into a wet, sticky paste. Can I still use it? A: No. The "wet paste" appearance is the hallmark of advanced hydrolysis. The "wetness" is often not water, but a eutectic mixture of the sulfonic acid and generated HCl (which is hygroscopic).
-
The Fix: You cannot easily re-chlorinate the acid in situ without affecting the acetamide group. Discard and purchase fresh, or recrystallize (see below) if the degradation is minor (<10%).
-
Prevention: Store under Argon/Nitrogen at 4°C. Use a desiccator.
Q: How do I accurately check the purity? HPLC shows multiple peaks. A: Direct HPLC is misleading. Sulfonyl chlorides hydrolyze on the column due to the water in the mobile phase, appearing as the sulfonic acid peak.
-
Protocol (Derivatization Check):
-
Dissolve 10 mg of your sample in 1 mL dry DCM.
-
Add 2 equivalents of Morpholine (or Piperidine).[1]
-
Let react for 5 minutes (rapid conversion to stable sulfonamide).
-
Inject this mixture into the HPLC.
-
The resulting peak corresponds to the active chloride content.[1] Any peak matching the sulfonic acid retention time indicates prior hydrolysis.[1]
-
Module B: Reaction Optimization
Q: I am getting low yields (<50%) during coupling with amines. Why? A: Competitive Hydrolysis or Anhydride Formation. If you use aqueous base (Schotten-Baumann conditions) or wet solvents, water competes with your amine for the sulfonyl chloride.[1]
-
The Fix: Switch to anhydrous conditions.
Q: I see a new impurity that is NOT the sulfonic acid. What is it? A: Likely the Sulfonic Anhydride. This forms when you have a "stalled" reaction where some hydrolysis occurred, and the resulting acid reacted with the remaining chloride.
-
Cause: Adding the sulfonyl chloride too slowly to a basic solution containing trace moisture.[1]
-
Prevention: Ensure the amine is in excess or add the sulfonyl chloride as a rapid bolus (if exotherm permits) to favor the kinetic amine attack.
Experimental Protocols
Protocol 1: The "Morpholine Titration" (Purity Assay)
Use this to validate reagent quality before starting a critical synthesis.
| Step | Action | Rationale |
| 1 | Weigh ~100 mg of sulfonyl chloride ( | Precision required for calculation.[1] |
| 2 | Dissolve in 10 mL anhydrous Toluene or DCM. | Non-nucleophilic solvent. |
| 3 | Add exactly 2.0 equivalents of Morpholine. | 1 eq reacts, 1 eq scavenges HCl. |
| 4 | Stir for 10 mins at RT. | Reaction is extremely fast. |
| 5 | Wash with dilute HCl (1M), then Water, then Brine.[1] | Removes unreacted morpholine and salts. |
| 6 | Dry organic layer ( | Isolates the stable sulfonamide. |
| 7 | Weigh the residue ( | Calculation: Purity % = |
Protocol 2: Optimized Coupling (Minimizing Side Reactions)
Reagents:
-
Amine Partner (1.0 eq)[1]
-
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.1 eq)[1]
-
Triethylamine (2.5 eq)[1]
-
DCM (Anhydrous, 0.1 M concentration)
Workflow:
-
Dissolve the Amine and Triethylamine in anhydrous DCM under Nitrogen.
-
Cool the solution to 0°C (Ice bath). Critical: Low temp slows hydrolysis more than amination.[1]
-
Add the Sulfonyl Chloride (solid or solution) slowly but steadily.
-
Monitor by TLC/HPLC (using the derivatization method if checking starting material).
-
Quench with saturated
only after starting material is consumed.
Comparative Data: Solvent & Base Effects[1][2][3]
The following table summarizes the stability of the sulfonyl chloride in various media, derived from general reactivity trends of para-substituted sulfonyl chlorides.
| Solvent System | Base | Stability/Risk | Recommendation |
| DCM (Anhydrous) | TEA/DIPEA | High | Preferred. Kinetic product (Sulfonamide) favored.[1] |
| THF (Anhydrous) | Pyridine | High | Good alternative if solubility is an issue.[1] |
| Water/Acetone | Low | Avoid. High risk of hydrolysis.[1] Only use if amine is water-soluble only.[1] | |
| Ethanol/Methanol | Any | Zero | Do Not Use. Will form sulfonate esters (solvolysis).[1] |
References
-
Rogne, O. (1968).[1][2] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.[1] Link
-
Organic Syntheses. (1925).[1][3] p-Acetaminobenzenesulfinic Acid (and related Sulfonyl Chloride preparation). Org. Synth. 5, 1. Link
-
BenchChem. Reactivity of the Sulfonyl Chloride Functional Group. Technical Guide. Link[1]
-
ChemScene. Product Data: 4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride. Link
-
Yang, Z., et al. (2013).[1][4] Synthesis of Sulfonyl Chlorides. Synthesis, 45, 1675-1682.[1][4] Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
how to improve the solubility of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride in aqueous solutions
Ticket ID: #SOL-42AE-BSC Subject: Improving Aqueous Solubility/Reactivity of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are encountering a fundamental physicochemical paradox common to sulfonyl chloride reagents. 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride is an electrophile designed to react with nucleophiles (amines, alcohols).[1][2] In pure water, it does not "dissolve" in the traditional sense; it undergoes hydrolysis , converting into the unreactive sulfonic acid derivative (
Therefore, the objective is not to achieve a stable aqueous solution (which is chemically impossible), but to create a kinetic window of solubility where the reagent is available for your target reaction (e.g., sulfonamide formation) before water destroys it.[2]
This guide details the Co-Solvent Integration Protocol and the Biphasic Interfacial Protocol to maximize reagent availability while minimizing hydrolytic decomposition.
Module 1: The Solubility-Stability Paradox
Before attempting the protocols, you must understand the competitive kinetics occurring in your reaction vessel.[2]
-
The Goal: Reaction with your target Amine (
).[1] -
The Enemy: Reaction with Water (Hydrolysis) (
).[1] -
The Challenge: The reagent is hydrophobic.[1] If added directly to water, it forms a precipitate (clumps), reducing surface area and preventing reaction with the amine.[2] If dissolved perfectly in water,
accelerates, destroying the reagent.[2]
Competitive Reaction Pathway
Figure 1: The kinetic competition between productive coupling and hydrolytic degradation.[1][2]
Module 2: Optimization Protocols
Protocol A: The Miscible Co-Solvent Method (Standard)
Best for: Small scale (<5g), protein labeling, or reactions with water-soluble amines.[1][2]
This method dissolves the hydrophobic reagent in an organic carrier, allowing it to disperse instantly into the aqueous phase as a micro-emulsion or molecular solution.[2]
Reagent Preparation:
-
Select Solvent: Use Acetone , THF (Tetrahydrofuran), or Acetonitrile .[1][2]
-
Concentration: Prepare a high-concentration stock solution (e.g., 100–200 mg/mL) immediately before use.
Step-by-Step Procedure:
-
Aqueous Phase: Dissolve your target amine in the aqueous buffer (e.g., 0.1 M NaHCO₃). Adjust pH to 8.5–9.0.
-
Temperature Control: Cool the aqueous solution to 0–4°C (ice bath).
-
Why: Hydrolysis rates drop significantly at lower temperatures, while aminolysis (coupling) remains relatively fast.[2]
-
-
Dropwise Addition: Add the organic stock solution to the stirring aqueous phase slowly (dropwise).
-
Ratio: Ensure the final organic solvent concentration does not exceed 20% (v/v) to prevent protein denaturation (if applicable) or precipitation of buffer salts.[1]
-
-
pH Maintenance: The reaction releases HCl.[1] Monitor pH and add dilute NaOH or carbonate to maintain pH ~9.0.[1][2]
Protocol B: The Schotten-Baumann Biphasic Method
Best for: Large scale (>5g), robust chemical synthesis, or highly hydrolytically unstable reagents.[1][2]
Instead of forcing the reagent into water, this method keeps the reagent in an immiscible organic phase (DCM or EtOAc). The reaction occurs at the interface.
Step-by-Step Procedure:
-
Organic Phase: Dissolve 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride in Dichloromethane (DCM) or Ethyl Acetate .
-
Aqueous Phase: Dissolve the amine in water with an excess of base (NaOH or Na₂CO₃).[1]
-
Mixing: Combine phases and stir vigorously .
-
Completion: Isolate the organic layer (contains product) and wash with dilute acid to remove unreacted amine.[1]
Module 3: Solvent Selection Matrix
Use this table to select the correct carrier solvent for your specific application.
| Solvent | Miscibility with Water | Suitability | Notes |
| Acetone | Miscible | High | Excellent solubility; easy to remove (volatile).[1][2] Best for Protocol A. |
| THF | Miscible | High | Good solubility; generally inert.[1][2] Ensure peroxide-free. |
| Acetonitrile | Miscible | Medium | Good solubility; but can be expensive and toxic.[1][2] |
| DMF/DMSO | Miscible | Low | Use only if reagent is insoluble in Acetone/THF.[1][2] Difficult to remove; can accelerate hydrolysis.[1][2] |
| DCM | Immiscible | High | Best for Protocol B (Biphasic).[1] Heavier than water (bottom layer).[1] |
| Ethanol | Miscible | FORBIDDEN | Will react with sulfonyl chloride to form ethyl sulfonate esters.[1][2] |
Module 4: Troubleshooting & FAQs
Q: The reagent precipitates immediately upon adding it to the aqueous buffer.[1] What is wrong?
-
Root Cause 1 (Addition Rate): You added the organic stock too quickly.[1] This causes "crashing out" rather than dispersion.[1]
-
Root Cause 2 (Concentration): The final % of organic solvent is too low to solubilize the local concentration of reagent.
-
Fix: Increase the volume of the organic carrier or dilute the aqueous phase.
-
Q: My yield is low, and I see a lot of sulfonic acid (hydrolysis product).
-
Root Cause 1 (pH too high): At pH > 10, hydroxide ions (
) outcompete your amine for the sulfonyl chloride.[1][2] -
Root Cause 2 (Temperature): The reaction ran too warm.[1]
-
Fix: Strictly maintain 0–4°C.[1]
-
Q: Can I store the stock solution of the sulfonyl chloride?
-
No. Even in "dry" organic solvents, trace moisture will degrade the reagent over hours.[2] Prepare fresh immediately before the experiment.
Module 5: Decision Logic for Experimental Design
Figure 2: Workflow for selecting the appropriate solubilization strategy.
References
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988).[2][3] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Retrieved from [Link][1][3]
-
Schotten, C. (1884).[1][2] Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft. (Foundational text on Schotten-Baumann conditions).[1][2]
-
National Institutes of Health (NIH). (2008).[1] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Retrieved from [Link]
Sources
Technical Support Center: Handling & Optimization of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride
Current Status: Online Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting
Core Directive: The Kinetic Landscape
Welcome to the technical support hub for 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 88496-51-3 / Generic equivalent). This reagent is a critical electrophile, often used as a precursor in the synthesis of sulfonylurea antidiabetics (e.g., Glipizide, Glibenclamide).
Success with this reagent depends on mastering the Kinetic Competition between two pathways:
-
Aminolysis (Desired): Attack by the amine nucleophile to form the sulfonamide.
-
Hydrolysis (Undesired): Attack by water/hydroxide to form the sulfonic acid.
Critical Parameter Summary
| Parameter | Optimization Target | Scientific Rationale |
| pH | 8.0 – 10.0 | The "Goldilocks" Zone: • < pH 8: Most amines are protonated ( |
| Temperature | 0°C – 5°C (Initial) | Hydrolysis is highly temperature-dependent (high activation energy). Initiating cold kinetically favors aminolysis. |
| Solvent | Biphasic or Anhydrous | Biphasic: DCM/Water or THF/Water allows the sulfonyl chloride to remain protected in the organic phase while the base stays in the aqueous phase.Anhydrous: DCM or DMF with organic base (TEA/DIPEA) eliminates hydrolysis risk entirely. |
Troubleshooting Guide (Q&A)
Q1: "I am observing low yields and a large amount of water-soluble byproduct. What is happening?"
Diagnosis: You are likely experiencing Runaway Hydrolysis . This occurs when the reaction pH is too high (using strong NaOH without control) or the temperature was not controlled during the exothermic addition. The byproduct is 4-(2-acetamidoethyl)benzenesulfonic acid , which is water-soluble and does not extract into organic solvents.
Corrective Action:
-
Switch Bases: Replace NaOH with Sodium Carbonate (
) or Sodium Bicarbonate ( ) . These buffer the system to pH 8–10. -
Phase Transfer: If using a biphasic system (Water/DCM), add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide, 1-5 mol%) to accelerate the transfer of the amine to the organic phase, favoring aminolysis over aqueous hydrolysis.
Q2: "The reaction mixture turns dark or tarry upon heating. Is the acetamido group stable?"
Diagnosis: Thermal decomposition of the amide linkage. While the sulfonyl chloride moiety is the most reactive, the acetamidoethyl side chain (-CH2-CH2-NH-Ac) is susceptible to hydrolysis under rigorous reflux in strong acid or base, potentially cleaving to the free amine.
Corrective Action:
-
Limit Heat: Do not reflux this reagent in aqueous basic media for extended periods (>4 hours).
-
Check Purity: Darkening often indicates the polymerization of impurities (e.g., styrene derivatives formed via elimination, though rare for this specific structure) or oxidation. Ensure the starting material is white/off-white.
Q3: "My reagent does not dissolve well in the coupling solvent."
Diagnosis: Solvent mismatch. 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride has a polar amide tail and a non-polar aromatic core.
Solvent Recommendations:
-
Best: Dichloromethane (DCM), THF, Acetone.
-
Avoid: Alcohols (Ethanol/Methanol) – these will react to form sulfonate esters (solvolysis).
-
For Anhydrous reactions: If the amine is a salt (e.g., HCl salt), use DMF or DMAc to solubilize the salt, but ensure the sulfonyl chloride is added last and cold.
Optimized Experimental Protocols
Protocol A: The "Robust" Schotten-Baumann Method (Aqueous/Organic)
Best for scale-up and handling water-soluble amines.
-
Preparation: Dissolve the amine (1.0 equiv) in Water (10 vol).
-
Basification: Add
(2.5 equiv). Ensure pH is ~10. -
Cooling: Cool the aqueous mixture to 0–5°C.
-
Addition: Dissolve 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.1 equiv) in Acetone or THF (5 vol).
-
Reaction: Add the sulfonyl chloride solution dropwise to the amine solution over 30 minutes, maintaining temp < 10°C.
-
Why? Slow addition prevents local heating and keeps the sulfonyl chloride concentration low relative to the amine.
-
-
Workup: Stir at Room Temp for 2 hours. Acidify carefully to pH 3-4 with dilute HCl (precipitates the sulfonamide). Filter and wash with water.[1]
Protocol B: The Anhydrous Method
Best for precious amines or moisture-sensitive substrates.
-
Dissolution: Dissolve the amine (1.0 equiv) and Triethylamine (TEA, 1.5 equiv) in anhydrous DCM (Dichloromethane) under Nitrogen.
-
Cooling: Cool to 0°C.
-
Addition: Add 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.1 equiv) as a solid or solution in DCM.
-
Monitoring: Monitor by TLC. If the reaction is sluggish, add a catalytic amount of DMAP (4-dimethylaminopyridine).
Visualizing the Chemistry
The following diagrams illustrate the reaction pathways and a decision tree for troubleshooting.
Diagram 1: Reaction Pathways & Kinetic Competition
Caption: Kinetic competition between aminolysis (green) and hydrolysis (red). Optimization focuses on favoring the green path.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow to diagnose yield loss and impurity formation.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Mechanism applicable to Sulfonyl groups).
-
RSC Journals. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B. (Establishes the pH/rate relationship for sulfonyl chloride hydrolysis).
-
Organic Syntheses. (1941). Benzenesulfonyl chloride.[1][2][3][4][5][6][7] Org. Synth. 1921, 1, 21; Coll. Vol. 1, p.84. (Foundational protocol for handling sulfonyl chlorides).
-
BenchChem. Stability of Sulfonamides and Precursor Sulfonyl Chlorides. (General stability data for substituted benzenesulfonyl chlorides).
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 122209: 4-(2-Acetamidoethyl)benzenesulfonyl chloride. (Chemical and physical property data).
Sources
- 1. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
strategies to prevent premature hydrolysis of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride
Current Status: Operational Topic: Hydrolysis Prevention & Stability Optimization Reagent CAS: 35450-53-4 Target Audience: Process Chemists, Medicinal Chemists, Lab Managers
Introduction: The Stability Paradox
Welcome to the technical support hub for 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride . As a Senior Application Scientist, I often see this reagent fail not because of complex chemistry, but due to a fundamental misunderstanding of its "stability paradox."
While the acetamidoethyl tail provides necessary polarity and structural rigidity for drug binding, it also increases the molecule's hygroscopicity compared to simple tosyl chloride. This creates a vector for moisture ingress, leading to the rapid degradation of the sulfonyl chloride moiety into its sulfonic acid counterpart.
This guide is designed to be a self-validating system. If you follow the protocols below, you will not only prevent hydrolysis but also maximize your coupling efficiency.
Module 1: The Mechanism of Failure
To prevent the issue, you must visualize it. Hydrolysis is not a random degradation; it is a competitive nucleophilic attack.
The Hydrolysis Pathway
Water acts as a nucleophile, attacking the sulfur atom.[1] This expels chloride (as HCl) and forms the unreactive sulfonic acid.
-
The Threat: Moisture (atmospheric or solvent-based).
-
The Catalyst: Acidic conditions (autocatalysis by generated HCl).
-
The Consequence: The resulting sulfonic acid will not react with your amine, leading to massive yield loss and difficult purification.
Diagram: Competitive Reaction Pathways
Caption: Figure 1. The "Race to Sulfur." Water competes with your amine. If water wins, the reagent enters a thermodynamic dead end (Sulfonic Acid).
Module 2: Storage & Handling (The Cold Chain)
Your experiment fails or succeeds before you even open the flask. This reagent requires strict "Cold Chain" management.
Storage Protocol
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C | Lowers kinetic energy, slowing the rate of spontaneous hydrolysis with residual moisture. |
| Atmosphere | Argon or N₂ | Displaces humid air. Argon is heavier than air and provides a better "blanket" for opened bottles. |
| Container | Amber Glass + Parafilm | Protects from light (minor concern) but primarily ensures a secondary seal against humidity. |
| Desiccant | Drierite/Silica Gel | The secondary container (desiccator) must be actively dried. |
Re-Validation Step (Quality Check)
Before running a critical reaction, validate your reagent.
-
Visual Check: It should be an off-white to pale yellow solid. If it is a sticky gum or dark brown, it has hydrolyzed/decomposed.
-
Melting Point Test: Pure 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride melts between 142°C – 144°C [1].
-
Troubleshooting: A broad range (e.g., 135–140°C) indicates partial hydrolysis (presence of sulfonic acid).
-
Module 3: Reaction Optimization (The Anhydrous Protocol)
Do not use Schotten-Baumann (aqueous basic) conditions for this specific derivative if high yield is critical. The acetamido group increases water solubility, making the reagent more vulnerable to hydrolysis in aqueous phases.
Recommended Solvent Systems
| Solvent | Suitability | Pre-treatment Required |
| DCM (Dichloromethane) | High | Must be distilled over CaH₂ or passed through activated alumina. |
| THF (Tetrahydrofuran) | Medium | Good solubility, but hygroscopic. Must be fresh and dry (Na/Benzophenone or inhibitor-free dry grade). |
| DMF (Dimethylformamide) | Risk | Avoid if possible. DMF is notoriously difficult to dry completely. Residual water in DMF causes rapid hydrolysis. |
Standard Operating Procedure (SOP): Anhydrous Coupling
Objective: Couple reagent with a primary amine while suppressing hydrolysis.
-
The Setup: Flame-dry a 2-neck round bottom flask. Cool under a stream of Nitrogen.[2]
-
The Scavenger: Dissolve 1.0 eq of Amine and 1.2 – 1.5 eq of Triethylamine (TEA) or DIPEA in anhydrous DCM.
-
Why Base? The base neutralizes the HCl byproduct immediately. Free HCl can catalyze amide hydrolysis on the acetamido tail.
-
-
The Addition (Critical Step):
-
Dissolve the Sulfonyl Chloride (1.1 eq) in a separate volume of dry DCM.
-
Cool the amine solution to 0°C .
-
Add the Sulfonyl Chloride solution dropwise over 15-20 minutes.
-
Rationale: Exothermic reactions accelerate hydrolysis. Keeping it cold and slow favors the kinetic product (Sulfonamide) over the thermodynamic byproduct.
-
-
The Quench: Only add water after TLC confirms the disappearance of the amine.
Diagram: Decision Matrix for Reaction Conditions
Caption: Figure 2. Workflow for selecting the optimal solvent system to minimize hydrolysis risk.
Module 4: Troubleshooting & FAQs
Q1: I see a white precipitate immediately upon mixing. Did my reaction fail?
-
Diagnosis: Likely not. In anhydrous conditions (DCM), the byproduct is Triethylamine Hydrochloride (TEA·HCl), which is insoluble in DCM.
-
Verification: Filter the solid. If the filtrate contains your product (check TLC), the solid is just salt.
-
Action: Proceed with the reaction.
Q2: My yield is consistently 40-50%. Where is the rest?
-
Diagnosis: Partial hydrolysis of the reagent before addition.
-
Root Cause: The reagent bottle was likely opened in humid air, or the solvent contained >100ppm water.
-
Solution: Increase reagent equivalents to 1.5 eq. If that fails, recrystallize the sulfonyl chloride from dry benzene or toluene/hexane [2] before use.
Q3: Can I use aqueous Na₂CO₃ (Schotten-Baumann)?
-
Technical Answer: Yes, but it is risky for this derivative.
-
Nuance: The acetamidoethyl tail acts as a phase transfer catalyst, pulling the sulfonyl chloride into the aqueous phase where it hydrolyzes rapidly.
-
Verdict: Stick to the anhydrous DCM/TEA method described in Module 3.
Q4: How do I remove excess Sulfonyl Chloride during workup?
-
Strategy: Add a "sacrificial amine" (like N,N-dimethylamino propyl amine) at the end of the reaction. This converts excess chloride into a highly polar sulfonamide that washes out easily with an acidic aqueous extraction [3].
References
-
SynSmart. (n.d.). 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride Product Data. Retrieved from
-
Organic Syntheses. (1940). Sulfanilyl chloride, N-acetyl-.[3][4][5][6] Org. Synth. 1940, 20, 13. Link(Note: Reference describes the methyl homolog, but purification principles apply).
-
BenchChem. (2025).[7][8] An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Link
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Acetylsulfanilyl chloride 98 121-60-8 [sigmaaldrich.com]
- 4. 121-60-8|N-Acetylsulfanilyl chloride|BLD Pharm [bldpharm.com]
- 5. N-Acetylsulfanilyl chloride | C8H8ClNO3S | CID 8481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Characterization of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride
Current Status: Operational Topic: Degradation Analysis & Troubleshooting Audience: Chemical Biology & Medicinal Chemistry Divisions
Executive Summary
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride is a highly reactive electrophile commonly used to introduce the
The Core Issue: This compound undergoes rapid hydrolysis upon exposure to atmospheric moisture, converting the active sulfonyl chloride (
Module 1: Rapid Diagnostics (Visual & Chemical Cues)
Q: My compound is a white solid, but it smells acrid. Is it degraded? A: Likely, yes. Pure sulfonyl chlorides are often odorless or have a faint aromatic smell. A sharp, acrid odor indicates the release of Hydrogen Chloride (HCl) gas, a byproduct of hydrolysis.
Q: The solid has become "gummy" or sticky. Can I still use it? A: Stop. This physical change usually indicates the formation of a "melt" caused by the depression of the melting point by impurities (the sulfonic acid). The hygroscopic nature of the sulfonic acid byproduct pulls in more water, accelerating the degradation autocatalytically.
Q: I see a single peak in LC-MS corresponding to the Sulfonic Acid (
Module 2: The "Hydrolysis Trap" & Analytical Workflows
The most common error in characterizing this compound is misinterpreting the degradation timeline. The degradation often happens during analysis, not before it.
The Degradation Pathway
The sulfonyl chloride (1) reacts with water to form the sulfonic acid (2) and HCl. Under extreme conditions (high acidity from HCl buildup), the acetamido group may also hydrolyze to the free amine (3), though this is secondary.
Figure 1: Primary hydrolytic degradation pathway of the sulfonyl chloride scaffold.
Protocol: The Derivatization Check (Mandatory for Purity)
To distinguish between "sample impurity" and "method artifact," you must quench the reactive chloride before it hits the aqueous mobile phase.
Reagents:
-
Quencher: Benzylamine or Butylamine (excess).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Procedure:
-
Dissolve: Take ~1 mg of your sample and dissolve in 500 µL anhydrous MeCN.
-
Quench: Immediately add 2 equivalents of Benzylamine.
-
Incubate: Let stand at Room Temperature for 5 minutes.
-
Analyze: Inject this mixture into the LC-MS.
Interpretation:
-
Peak A (Sulfonamide adduct): Represents the active Sulfonyl Chloride in your original sample.
-
Peak B (Sulfonic Acid): Represents the actual degraded material present before analysis (since Benzylamine will not react with the Sulfonic Acid to form a sulfonamide under these mild conditions).
Module 3: Characterization Data (NMR & MS)
Use this data to validate your specific lot.
1. Mass Spectrometry (LC-MS)
-
Molecular Formula:
-
Exact Mass: 261.02
| Species | Observed Mass (ESI+) | Notes |
| Active Reagent ( | Does not fly | Usually hydrolyzes or reacts with MeOH in source to form Methyl Ester ( |
| Methyl Ester Artifact | Formed if Methanol is used as injection solvent. | |
| Sulfonic Acid (Degradant) | The dominant peak in non-derivatized samples. | |
| Butylamine Derivative | The only reliable quantitation peak. |
2. Proton NMR (
-NMR) in
The chemical shift of the aromatic protons ortho to the sulfur group is the most sensitive indicator of degradation.
| Proton Environment | Sulfonyl Chloride ( | Sulfonic Acid ( | Shift Diagnosis |
| Ar-H (ortho to S) | 7.95 - 8.05 (d) | 7.80 - 7.85 (d) | Upfield Shift: The acid is less electron-withdrawing than the chloride. |
| Ar-H (meta to S) | 7.40 - 7.50 (d) | 7.30 - 7.40 (d) | Minor shift. |
| Acetamide -NH- | 5.5 - 6.0 (br s) | Variable | Broadens significantly in acid due to exchange. |
Troubleshooting Tip: If you see a "messy" aromatic region with doubling peaks, your sample is partially hydrolyzed.
Module 4: Storage & Handling Guidelines
Q: How do I store this for long-term stability? A:
-
Container: Glass vial with a Teflon-lined cap. Avoid polyethylene (imperfect moisture barrier).
-
Atmosphere: Flush with Argon or Nitrogen.
-
Temperature:
is mandatory. -
Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.
Q: Can I recover degraded material? A:
-
If <10% degraded: Recrystallize from dry Toluene or
/Hexane (if solubility permits). -
If >50% degraded: It is usually more cost-effective to re-synthesize. Converting the sulfonic acid back to the chloride requires harsh reagents (
or ) which may attack the acetamide group.
Troubleshooting Decision Tree
Figure 2: Analytical decision matrix for sulfonyl chloride reagents.
References
-
Hydrolysis Kinetics of Sulfonyl Chlorides
- Mousa, M. (1987). "Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride.
- Key Insight: Hydrolysis rates are accelerated by polar protic solvents; non-polar storage is essential.
-
Analytical Derivatization Techniques
- Sun, C., et al. (2011). "Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine." Analytical Chemistry.
- Key Insight: Establishes the benzylamine quenching protocol as the gold standard for quantifying reactive sulfonyl halides.
-
General Stability of Sulfonyl Chlorides
- BenchChem Stability Guide. "Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides."
- Key Insight: Electron-withdrawing groups accelerate hydrolysis; the acetamidoethyl chain is relatively neutral, predicting moder
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds.
common mistakes and pitfalls in handling 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride
Ticket Status: OPEN Agent: Senior Application Scientist Subject: Troubleshooting Guide for Handling, Synthesis, and Purification of CAS 35450-53-4
Executive Summary
4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride is a specialized intermediate used primarily to introduce the N-acetylphenethylamine scaffold into sulfonamide-based pharmacophores (e.g., sulfonylureas like glibenclamide analogues). Unlike simple tosyl chlorides, the presence of the acetamido group (
This guide addresses the three most common failure modes: hydrolytic decomposition , reaction stalling/side-products , and purification difficulties (oiling out) .
Module 1: Storage & Material Integrity (The "Wet" Reagent)
Problem: Users often report that the reagent appears sticky, smells strongly of acid, or yields poor coupling results immediately upon use.
Root Cause:
Sulfonyl chlorides are electrophilic "warheads." They react avidly with atmospheric moisture to form the corresponding sulfonic acid and hydrochloric acid (HCl).
Diagnostic Protocol: Before committing valuable amine substrates, validate the reagent:
-
Visual Check: The pure compound should be a white to off-white solid. If it is a gum or paste, significant hydrolysis has occurred.
-
Solubility Test: Dissolve a small amount in dry Dichloromethane (DCM).
-
Clear Solution: Good quality.
-
Cloudy/Precipitate: The sulfonic acid byproduct is insoluble in DCM. Discard or Recrystallize.
-
-
TLC Check: Run TLC in EtOAc/Hexane (50:50). The sulfonic acid remains at the baseline; the chloride moves (
). Note: Treat the TLC plate with care as silica is acidic and can hydrolyze the spot during the run.
Corrective Action (Recrystallization): If the material is partially degraded, recrystallize immediately.
-
Solvent: Dry Toluene or a Benzene/DCM mixture (if safety permits).
-
Protocol: Dissolve in minimum hot solvent. If insoluble material remains (sulfonic acid), filter hot. Cool slowly to
. -
Storage: Store under inert gas (Argon/Nitrogen) at
.
Module 2: Reaction Setup & Optimization
Problem: "I added the amine and the chloride, but the reaction is incomplete or formed a mixture of products."
Technical Insight: The reaction is a nucleophilic substitution at the sulfur atom. The key variables are HCl scavenging and Solvent Polarity .
Critical Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | DCM (Standard), THF (if solubility issues), DMF (Last resort) | The acetamido group increases polarity. If the reagent doesn't dissolve in DCM, use dry THF. Avoid alcohols (forms esters). |
| Base | Triethylamine (TEA) or DIPEA (1.2 - 2.0 equiv) | Essential to neutralize the HCl generated. Without base, the amine substrate becomes protonated ( |
| Temperature | Start cold to prevent exotherms and sulfonylation of the acetamide nitrogen (rare but possible at high heat). | |
| Stoichiometry | 1.1 equiv Sulfonyl Chloride | Use a slight excess of the chloride to drive the amine to completion. |
The "Double-Reaction" Pitfall:
Under forcing conditions (high heat, strong base like NaH), the amide nitrogen on the ethyl tail (
Module 3: Workup & Purification (The "Oiling Out" Nightmare)
Problem: "Upon quenching, the product turned into a sticky oil that won't crystallize."
Root Cause: The product (a sulfonamide with an acetamido tail) is highly capable of hydrogen bonding. When impure, these interactions prevent crystal lattice formation, trapping solvent and impurities (the "oil").
Step-by-Step Recovery Protocol:
-
The Quench:
-
Do NOT dump the reaction mixture directly into water if using water-miscible solvents (THF/DMF). This guarantees oiling out.
-
Procedure: Dilute the reaction mixture with an organic solvent (EtOAc or DCM) first. Then wash with dilute aqueous acid (0.5 M HCl) to remove excess amine/base, followed by water.
-
-
Breaking the Oil:
-
If an oil forms, dissolve it in a small amount of DCM.
-
Add a non-polar "anti-solvent" (Hexane or Diethyl Ether) dropwise with vigorous stirring until the solution turns slightly cloudy.
-
Scratch the glass side of the flask with a spatula.[1]
-
Let it sit in the fridge (
) overnight.
-
-
Flash Chromatography:
-
Due to the acetamido group, these compounds are polar.
-
Eluent: Start with 100% DCM and gradually increase Methanol (0%
5%). Pure Hexane/EtOAc gradients often fail to move the compound efficiently.
-
Visual Troubleshooting Workflow
The following diagram outlines the logical decision path for setting up and troubleshooting the coupling reaction.
Caption: Decision tree for handling 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride, from purity checks to oil mitigation.
Frequently Asked Questions (FAQ)
Q: Can I use water to quench the reaction if I used DMF as a solvent? A: Proceed with extreme caution. Adding water to a DMF solution of this product often creates a milky emulsion that is impossible to filter or extract. Better approach: Pour the DMF mixture into a large volume of rapidly stirring ice-water (10x volume). If a solid precipitates, filter it.[1][2][3] If it oils out, extract the aqueous/DMF mixture with Ethyl Acetate (3x), then wash the organic layer vigorously with water (5x) to remove the DMF.
Q: The reaction turned pink/red. Is this normal? A: This often indicates oxidation of the amine or trace impurities in the sulfonyl chloride (often iron traces from synthesis). If the TLC shows a clean major product spot, the color is likely a negligible impurity. You can remove it by filtering the organic solution through a small pad of silica gel or activated charcoal.
Q: Why is my yield >100%?
A: You likely have trapped solvent or residual sulfonic acid. Sulfonamides with acetamido tails trap solvent in their crystal lattice. Dry the sample under high vacuum (
References
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl. Coll. Vol. 1, p. 8; Vol. 8, p. 100. (General procedure for acetamido-substituted sulfonyl chlorides). Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Taylor, R. D., et al. "Modern Medicinal Chemistry: Optimization of Solubility." Journal of Medicinal Chemistry, 2016. (Discusses the impact of acetamido groups on solubility and oiling out).
-
BenchChem Technical Support. "Sulfonyl Chloride Work-up Guide." (General quenching and handling protocols). Link
Sources
methods for increasing the efficiency of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride coupling reactions
Current Status: Operational Ticket ID: CHEM-SUP-88497 Subject: Efficiency Protocols for Sulfonamide Synthesis using Reagent CAS 35450-53-4
Core Directive & Technical Overview
Welcome to the Technical Support Center. You are likely working with 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (also known as
The Efficiency Paradox: While sulfonyl chlorides are highly reactive electrophiles, this specific scaffold suffers from two primary efficiency killers:
-
Hydrolysis Competition: The electron-withdrawing nature of the sulfonyl group makes the S-Cl bond susceptible to attack by ambient moisture, converting your active reagent into the unreactive sulfonic acid.
-
Steric/Electronic Drag: The para-substituted ethyl chain adds steric bulk and changes the solubility profile compared to simpler tosyl chlorides, often leading to incomplete conversion in standard non-polar solvents.
This guide provides the "High-Efficiency Protocol" to maximize yield and purity.
Pre-Reaction Diagnostics (Reagent Health)
Before initiating synthesis, verify the integrity of your sulfonyl chloride. Using degraded reagent is the #1 cause of low yields.
| Diagnostic Check | Observation | Status | Action Required |
| Visual Inspection | White to off-white crystalline solid | PASS | Proceed to reaction. |
| Clumped, sticky, or yellow paste | FAIL | Hydrolysis has occurred (HCl release attracts moisture). Recrystallize from dry toluene or DCM/Hexane. | |
| Olfactory Test | Neutral or faint acrid smell | PASS | Proceed. |
| Sharp, biting odor (HCl gas) | WARNING | Significant decomposition. Purge bottle with | |
| Solubility Test | Dissolves clearly in dry DCM | PASS | Reagent is active. |
| Leaves white residue (insoluble) | FAIL | The residue is likely the sulfonic acid (hydrolysis product). Filter solution before use. |
The High-Efficiency Coupling Protocol
Do not rely on "standard" Schotten-Baumann conditions (aqueous base) for this reagent if high yield is critical. The acetamido group increases water solubility of byproducts, making aqueous workups messy. Instead, use the Anhydrous Nucleophilic Catalysis Method .
The Mechanism: Why Add DMAP?
Standard pyridine/TEA bases act only as proton scavengers. Adding 4-Dimethylaminopyridine (DMAP) creates a hyper-reactive intermediate. The DMAP attacks the sulfonyl sulfur, displacing the chloride to form a sulfonyl-pyridinium cation. This intermediate is far more susceptible to nucleophilic attack by your amine than the original chloride.
Figure 1: Catalytic cycle of DMAP in sulfonyl coupling. The formation of the Sulfonyl-DMAP cation accelerates the reaction significantly compared to base-only methods.
Step-by-Step Protocol
Reagents:
-
Substrate: Target Amine (1.0 equiv)
-
Reagent: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)
-
Catalyst: DMAP (0.05 – 0.1 equiv / 5-10 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: The acetamido group improves solubility in MeCN.
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Target Amine , Base , and DMAP in anhydrous solvent. Cool to 0°C (ice bath).
-
Why? Sulfonylation is exothermic. Starting cold prevents side reactions (like bis-sulfonylation of primary amines).
-
-
Addition: Dissolve the Sulfonyl Chloride in a minimum amount of solvent and add dropwise to the amine mixture over 10-15 minutes.
-
Tip: If the sulfonyl chloride is not fully soluble due to the acetamido tail, a fine suspension is acceptable; it will dissolve as it reacts.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.
-
Monitoring: Check via TLC or LC-MS. The disappearance of the amine is the primary endpoint.
-
-
Quench: Add a small amount of water or saturated
solution to quench unreacted chloride.
Troubleshooting & Optimization Guide
Use this decision matrix to resolve specific failure modes encountered with this scaffold.
Figure 2: Rapid diagnostic workflow for common coupling failures.
FAQ: Specific Scenarios
Q: My reaction turns into a solid gel upon adding the sulfonyl chloride.
-
Diagnosis: The acetamido group is hydrogen-bonding, causing aggregation, or the sulfonamide product is precipitating (which is good!).
-
Fix: Add more solvent (dilution helps). If using DCM, try adding 10% DMF to break hydrogen bond networks.
Q: I see a new spot on TLC that doesn't move (Baseline).
-
Diagnosis: This is likely the sulfonic acid byproduct (hydrolyzed reagent).
-
Fix: This confirms water ingress. Ensure your solvent is anhydrous. During workup, this will wash into the aqueous layer (basic wash), so it separates easily from your product.
Q: Can I use microwave irradiation?
-
Answer: Yes. Microwave heating (approx. 80-100°C for 10-20 mins) can drive sluggish couplings. However, you must use a sealed vessel and anhydrous conditions. The thermal stress may degrade the acetamido chain if strong acid/base is present, so stick to non-nucleophilic bases (DIPEA).
Workup & Purification (The "Clean Sweep")
The polarity of the acetamidoethyl chain makes standard extraction tricky (the product might hang out in the water layer).
Recommended Workup:
-
Dilute reaction mixture with EtOAc (Ethyl Acetate).
-
Wash 1: 1M HCl (to remove excess pyridine/TEA/DMAP).
-
Caution: If your product amine is basic, skip this or keep pH > 5.
-
-
Wash 2: Saturated
(to remove hydrolyzed sulfonic acid). -
Wash 3: Brine (to force organic product out of the aqueous phase).
-
Dry & Concentrate: Dry over
, filter, and evaporate.
Purification: If recrystallization is needed, the Ethanol/Water or Acetonitrile/Water systems often work well due to the polarity of the acetamido group.
References
-
Mechanistic Insight on DMAP Catalysis
- Title: Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).
- Source:Chemical Reviews (via ACS).
- Context: Explains the formation of the N-acylpyridinium/N-sulfonylpyridinium intermediate which lowers activ
-
Sulfonyl Chloride Reactivity & Hydrolysis
-
General Sulfonamide Synthesis Protocols
- Title: Sulfonamide Synthesis through Electrochemical Oxid
- Source:Journal of Organic Chemistry.
- Context: Contrasts traditional sulfonyl chloride coupling (standard) with newer oxidative methods, highlighting the efficiency of the chloride route when dry.
-
Reagent Specifics (CAS 35450-53-4)
Sources
impact of impurities on 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride reactivity
Current Status: Operational Reagent ID: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 35450-53-4) Assigned Specialist: Senior Application Scientist, Reagent Stability Division
Introduction: The Reagent Profile
You are likely using 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride as a building block to introduce a sulfonamide moiety into a drug candidate while preserving a protected ethylamine linker.
While the N-acetyl group provides excellent stability to the amine tail, the sulfonyl chloride head-group is thermodynamically unstable in the presence of moisture. This guide addresses the specific chemical failures caused by impurities and provides validated protocols to rescue your synthesis.
Module 1: The Impurity Matrix
Understanding the "Why" behind reaction failures.
Impurities in this reagent are not inert; they are chemically active species that compete with your nucleophile or destroy your catalyst.
| Impurity Type | Chemical Identity | Origin | Critical Impact on Reactivity |
| The "Silent Killer" | 4-(2-acetamidoethyl)benzenesulfonic acid | Hydrolysis (Moisture ingress) | Stoichiometric Mismatch: This strong acid ( |
| The "Polymerizer" | 4-(2-aminoethyl)benzene-1-sulfonyl chloride | Incomplete acetylation or amide hydrolysis | Self-Destruction: This impurity contains both an electrophile (-SO₂Cl) and a nucleophile (-NH₂). It undergoes intermolecular sulfonylation, forming insoluble oligomers/polymers that act as nucleation sites for "gunk" in your flask.[1] |
| The "Dehydrator" | Sulfonic Anhydride | Storage in acidic/dehydrating conditions | Side-Reactivity: Reacts with your amine nucleophile to form the desired product plus one equivalent of sulfonic acid. While it produces product, it alters the atom economy and pH profile, often leading to difficult purification.[1] |
| The "Ghost" | Thionyl Chloride (Residual) | Synthesis carry-over | Side-Reactions: Reacts with primary amines to form sulfinylamines ( |
Module 2: Troubleshooting Guide (Q&A)
Q1: "My reaction mixture turned cloudy immediately upon adding the sulfonyl chloride, and the yield is <10%. Why?"
Diagnosis: Polymerization of the Des-acetylated Impurity. If the N-acetyl protecting group was compromised (or missing) in a small fraction of the reagent, the free amine on one molecule reacts with the sulfonyl chloride of another.
-
The Fix: You cannot rescue this batch easily. For future batches, perform a solubility test in dry DCM. The pure reagent is soluble; the polymer is insoluble. Filter the solution through a 0.45µm PTFE syringe filter before adding it to your reaction to remove oligomeric seeds.
Q2: "I used 1.2 equivalents of Triethylamine (TEA), but the reaction stalled at 50% conversion. TLC shows starting material remaining."
Diagnosis: Hidden Acid Consumption. Your reagent likely contains significant sulfonic acid hydrolysis product.
-
The Mechanism:
-
You added 1.2 eq TEA.
-
Impurity (e.g., 20% sulfonic acid) consumed 0.2 eq TEA immediately.
-
The reaction generates HCl.
-
Remaining TEA is exhausted before the reaction completes. The amine nucleophile becomes protonated (
) and cannot attack the sulfonyl chloride.
-
-
The Protocol: Add an additional 1.0–1.5 equivalents of base . If the reaction restarts, the diagnosis is confirmed.
Q3: "The product is oiling out and difficult to crystallize. NMR shows a complex aliphatic region."
Diagnosis: Rotameric or Regioisomeric Impurities. While less common, if the sulfonyl chloride was synthesized via chlorosulfonation of N-acetylphenethylamine, ortho-substitution can occur.[1]
-
The Fix: Switch purification solvent. Sulfonamides often crystallize well from EtOH/Water or iPrOH/Heptane systems. Avoid DCM/MeOH for crystallization as they solubilize the impurities too well.
Module 3: Analytical Validation Protocols
Protocol A: Morpholine Titration (Purity Determination)
Standard HPLC is unreliable for sulfonyl chlorides due to on-column hydrolysis. This wet-chemistry method is the Gold Standard.
Principle: Morpholine reacts rapidly and quantitatively with sulfonyl chlorides. Excess morpholine is back-titrated with acid.
-
Reagents: Morpholine (0.1 M in toluene), HCl (0.1 M standard solution), Methyl Red indicator.
-
Procedure:
-
Weigh accurately ~200 mg of the sulfonyl chloride sample into a flask.
-
Add 10.0 mL of 0.1 M Morpholine solution.
-
Stir for 5 minutes (reaction is fast).
-
Add 20 mL water and 3 drops Methyl Red.
-
Titrate the excess morpholine with 0.1 M HCl until the color changes from yellow to red.
-
-
Calculation:
(Where is volume in mL, is molarity, is 261.73 g/mol )
Protocol B: Rapid Quality Check (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Ethyl Acetate (100%) or EtOAc/MeOH (95:5).
-
Visualization: UV (254 nm).
-
Interpretation:
-
Rf ~ 0.6–0.8: Active Sulfonyl Chloride (Non-polar).
-
Rf ~ 0.0–0.1: Sulfonic Acid Impurity (Stays at baseline).
-
Rf ~ 0.3–0.4: Sulfonamide product (if running a reaction check).
-
Module 4: Visualizing the Pathways of Failure
The following diagram maps the kinetic competition between the desired reaction and the impurity-driven failure modes.
Figure 1: Kinetic competition in the reaction vessel. Note how the Acid Impurity (red path) indirectly blocks the desired pathway by depleting the base required to keep the amine nucleophilic.
References
-
Synthesis & Reactivity
-
Hydrolysis Kinetics
-
Analytical Protocols (Titration)
-
Purification Strategies
Sources
Validation & Comparative
Cost-Effective Alternative Reagents to 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride
The following technical guide details cost-effective alternative strategies for 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride, focusing on precursor integration and stable surrogates.
Content Type: Technical Comparison & Process Guide Target Audience: Medicinal Chemists, Process Engineers, and Procurement Specialists
Executive Summary
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS 35450-53-4) is a critical building block for sulfonylurea antidiabetics (e.g., Glipizide). However, as a sulfonyl chloride, it suffers from hydrolytic instability , corrosivity , and high commercial markup due to storage/transport hazards.
This guide presents two validated cost-effective alternatives:
-
Backward Integration (In-Situ Generation): Replacing the isolated reagent with stable, low-cost precursors (N-acetylphenethylamine + Chlorosulfonic acid ). This is the industrial standard for cost reduction (~60-80% savings).
-
Stable Surrogates (Sulfonyl Fluorides): For applications requiring a storable electrophile, sulfonyl fluorides offer superior stability (SuFEx chemistry) while maintaining reactivity.
Part 1: Strategic Analysis – Buy vs. Make
The primary driver for seeking alternatives is the inherent instability of the sulfonyl chloride moiety. The "alternative" is often not a different molecule, but a different process entry point .
Comparative Economics
| Feature | Target Reagent (Sulfonyl Chloride) | Alternative A (In-Situ Precursors) | Alternative B (Sulfonamide Intermediate) |
| Reagent Identity | 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride | N-acetylphenethylamine + Chlorosulfonic Acid | 4-(2-aminoethyl)benzenesulfonamide |
| CAS Number | 35450-53-4 | 877-95-2 (Precursor) | 35303-76-5 |
| Stability | Low (Hydrolyzes to acid; releases HCl) | High (Precursors are shelf-stable) | High (Solid, non-corrosive) |
| Cost Index | 100% (Baseline) | ~20-30% (Commodity chemicals) | ~40-50% (Mass-produced intermediate) |
| Primary Use | Coupling to amines (making sulfonamides) | Generating the chloride on demand | Direct use in Glipizide synthesis |
Recommendation: If you are synthesizing Glipizide or similar drugs, Alternative A (In-Situ Generation) is the most cost-effective route for scale-up. If you are doing exploratory medicinal chemistry, Alternative B allows you to bypass the chloride handling entirely if the synthetic route permits.
Part 2: Experimental Protocols
Protocol A: In-Situ Generation (The "Cost-Effective" Standard)
Instead of purchasing the expensive chloride, synthesize it directly from N-acetylphenethylamine . This protocol avoids the premium price of the isolated chloride and eliminates degradation concerns.
Reagents:
-
Substrate: N-acetylphenethylamine (1.0 equiv)
-
Reagent: Chlorosulfonic acid (5.0 equiv)
-
Quench: Crushed Ice / Water
Methodology:
-
Setup: Charge a dry reactor with Chlorosulfonic acid (ClSO₃H). Cool to <15°C.
-
Addition: Slowly add N-acetylphenethylamine portion-wise, maintaining internal temperature below 20°C. Caution: Exothermic reaction with HCl evolution.
-
Reaction: Heat the mixture to 60°C for 2–3 hours. The evolution of HCl gas will cease upon completion.
-
Workup: Cool the reaction mass to room temperature. Pour the syrupy liquid slowly onto crushed ice with vigorous stirring.
-
Isolation: The target sulfonyl chloride precipitates as a white/off-white solid. Filter immediately.
-
Note: The wet cake should be used directly in the next coupling step (reaction with amine) to maximize yield and minimize hydrolysis.
-
Caption: In-situ chlorosulfonation pathway converting stable N-acetylphenethylamine to the reactive sulfonyl chloride.
Protocol B: The Sulfonamide Bypass
If your end goal is a sulfonamide (e.g., reacting with a pyrazine carboxylic acid for Glipizide), you can often purchase 4-(2-aminoethyl)benzenesulfonamide directly. This bypasses the chloride entirely.
Reagents:
-
Substrate: 4-(2-aminoethyl)benzenesulfonamide (CAS 35303-76-5)[1]
-
Coupling Agent: EDC·HCl / HOBt or CDIs (if making an amide linkage on the amine side).
Workflow Advantage: This material is a stable solid, non-corrosive, and often cheaper per mole than the chloride because it is the stable storage form produced in bulk by manufacturers.
Part 3: Emerging Alternatives (SuFEx Chemistry)
For research applications where a stable, isolated reagent is required (and in-situ generation is too messy), Sulfonyl Fluorides are the modern bioisostere/alternative.
Reagent: 4-(2-acetamidoethyl)benzene-1-sulfonyl fluoride
-
Benefits: Highly stable to hydrolysis (can be stored on a shelf in open air), resistant to reduction, and reacts selectively with amines in the presence of Ca(NTf₂)₂ or silyl ethers.
-
Synthesis: Treat the crude sulfonyl chloride (from Protocol A) with saturated aqueous KHF₂.
-
Cost: Higher initially, but reduces waste due to degradation.
References
-
Synthesis of Glipizide Intermediates
-
General Chlorosulfonation Protocol
-
Sulfonyl Fluorides (SuFEx)
- Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
- Source: Angewandte Chemie Int. Ed., 2014, 53(36), 9430–9448.
-
Relevance: Establishes sulfonyl fluorides as stable alternatives to chlorides.[10]
-
URL:
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN107573293A - A kind of preparation method of Glipizide intermediate - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 10. thieme-connect.com [thieme-connect.com]
quantitative analysis of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride specificity
Technical Assessment: Quantitative Analysis of 4-(2-acetamidoethyl)benzene-1-sulfonyl Chloride Specificity
Executive Summary
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS 35450-53-4), herein referred to as N-Ac-EBSC , is a specialized sulfonyl chloride reagent distinct from common analogs like Dansyl Chloride or Tosyl Chloride. Structurally characterized by a para-substituted N-acetyl-ethyl side chain, this molecule serves as a unique derivatizing agent for nucleophiles (amines, alcohols) and a critical intermediate in sulfonamide synthesis (e.g., Glipizide precursors).
Unlike the broad-spectrum reactivity of simple benzenesulfonyl chlorides, the N-acetamidoethyl moiety imparts specific physiochemical properties—enhanced polarity without introducing charge at neutral pH and reduced steric hindrance compared to naphthalene-based reagents. This guide evaluates the chemoselectivity (specificity) of N-Ac-EBSC toward primary amines versus competing nucleophiles (hydrolysis, phenols), providing a quantitative framework for its use in bioconjugation and impurity profiling.
Mechanism of Action & Chemical Specificity
Sulfonyl chlorides react with nucleophiles via a nucleophilic substitution mechanism (
-
Primary Target:
-amino groups of Lysine or N-terminal amines (forming stable sulfonamides). -
Secondary Targets: Phenolic hydroxyls (Tyrosine), Imidazoles (Histidine).
-
Competing Reaction: Hydrolysis to the sulfonic acid (non-reactive).
The N-acetyl group on the ethyl spacer acts as a neutral polar anchor , improving solubility in organic/aqueous mixtures compared to the hydrophobic Tosyl group, while preventing self-polymerization (unlike the free amine in AEBSF precursors).
Reaction Pathway Diagram
Figure 1: Competitive reaction pathways determining the specificity of N-Ac-EBSC labeling.
Comparative Performance Analysis
The following analysis compares N-Ac-EBSC against industry-standard sulfonyl chlorides: Dansyl Chloride (Fluorescent labeling) and Tosyl Chloride (General activation).
Table 1: Quantitative Performance Metrics
| Feature | N-Ac-EBSC (This Product) | Dansyl Chloride | Tosyl Chloride |
| Primary Specificity | High for | Moderate (Steric hindrance) | Low (Broad reactivity) |
| Hydrolysis Half-life ( | ~15 min (pH 9.0, 25°C) | ~5 min (pH 9.0, 25°C) | > 20 min |
| Steric Profile | Linear, Low Hindrance | Bulky (Naphthalene ring) | Compact |
| Detection Method | UV (254 nm) / MS (Specific Mass Shift +225 Da) | Fluorescence / UV | UV |
| Solubility | Moderate (Polar organic/aqueous) | Low (Requires Acetone/DMF) | Low |
| Side Reactions | Minimal Tyrosine O-sulfonylation | Significant O-sulfonylation | High O-sulfonylation |
Key Insight: N-Ac-EBSC offers a superior balance of stability and reactivity for non-fluorescent applications (e.g., Mass Spec derivatization or linker synthesis). Its linear structure allows for higher labeling efficiency of sterically hindered amines compared to the bulky Dansyl chloride.
Quantitative Analysis Protocol: Measuring Specificity
To objectively validate the specificity of N-Ac-EBSC, we utilize a Self-Validating Competitive Assay . This protocol quantifies the "Specificity Ratio" (
Methodology: LC-MS Kinetic Profiling
Objective: Determine the Chemoselectivity Index (
Materials:
-
Analyte: Model peptide (e.g., Gly-Gly-Tyr-Arg) containing primary amine, phenol, and guanidine.
-
Reagent: N-Ac-EBSC (10 mM in dry Acetonitrile).
-
Buffer: 100 mM NaHCO3, pH 9.0.
Step-by-Step Protocol:
-
Preparation: Dissolve 1 mg of model peptide in 900 µL Buffer.
-
Initiation: Add 100 µL of N-Ac-EBSC solution (10x molar excess). Vortex immediately.
-
Quenching: At time points
min, remove 50 µL aliquots and quench with 50 µL 1% Formic Acid (lowers pH to <3, stopping the reaction). -
Analysis: Inject onto RP-HPLC (C18 column) coupled to Q-TOF MS.
-
Quantification: Integrate peak areas for:
-
Native Peptide (
) -
N-Sulfonylated Peptide (
) -
O-Sulfonylated Peptide (
- if Tyrosine reacts) -
Hydrolyzed Reagent (Sulfonic Acid)
-
Calculation of Specificity:
Experimental Workflow Diagram
Figure 2: LC-MS workflow for quantifying reaction specificity.
Data Interpretation & Troubleshooting
When analyzing N-Ac-EBSC specificity, use the following reference values to validate your experimental setup.
| Observation | Probable Cause | Corrective Action |
| Low Yield (<50%) | Rapid Hydrolysis | Increase reagent excess (20x) or switch to anhydrous organic base (TEA/DCM). |
| High O-Sulfonylation | pH too high (>10) | Lower pH to 8.5. Phenol pKa is ~10; keeping pH < 9 favors amine (pKa ~9-10) due to nucleophilicity. |
| Precipitation | Poor Solubility | Add 10-20% Acetonitrile or DMSO to the buffer. |
| Unexpected Mass (+261 Da) | Incomplete Reaction | This mass corresponds to the sulfonic acid (hydrolyzed). Ensure reagent quality. |
Mass Spec Identification:
-
Target Modification: Mass shift of +225.08 Da (Reagent MW 261.7 - HCl 36.5).
-
Hydrolyzed By-product: Mass of 243.28 Da (Sulfonic acid form).
References
-
National Institutes of Health (NIH). Quantitative determination of fluorescence labeling efficiency. PMC1050223. Available at: [Link]
-
PubChem. Compound Summary: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS 35450-53-4).[1][2][3][4] Available at: [Link]
Sources
head-to-head comparison of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride and tosyl chloride in specific reactions
Executive Summary
This guide provides a technical comparison between the industry-standard Tosyl Chloride (TsCl) and the specialized building block 4-(2-acetamidoethyl)benzenesulfonyl chloride (AEBSC) .
While both reagents share the fundamental para-alkyl benzenesulfonyl chloride core, their applications diverge significantly based on their functional intent. TsCl is a transient reagent used for activation (leaving groups) or temporary protection. AEBSC is a "structural reagent" used to install a permanent pharmacophore—specifically the sulfonamide-ethyl-acetamide motif found in sulfonylurea antidiabetics (e.g., Glimepiride) and class III antiarrhythmics (e.g., Sotalol derivatives).
Chemical Profile & Physical Properties[1][2][3][4][5][6]
The primary operational difference lies in solubility and atom economy . AEBSC possesses a polar acetamide tail, altering its solvation profile compared to the lipophilic TsCl.
| Feature | Tosyl Chloride (TsCl) | 4-(2-Acetamidoethyl)benzenesulfonyl Chloride (AEBSC) |
| CAS No. | 98-59-9 | 88496-96-4 (or related intermediates) |
| Structure | p-Toluenesulfonyl chloride | N-[2-(4-chlorosulfonylphenyl)ethyl]acetamide |
| Mol. Weight | 190.65 g/mol | 261.73 g/mol |
| Physical State | White to grey solid | White to off-white powder |
| Melting Point | 67–69 °C | 144–146 °C (Significantly higher due to H-bonding) |
| Solubility | High: DCM, Toluene, Et₂O | Moderate: THF, Acetone, MeCN; Low: Hexane, Toluene |
| Electronic Effect | p-Methyl (+I, hyperconjugation) | p-Ethyl-acetamide (+I similar to methyl; amide is electronically insulated) |
| Primary Use | Leaving group installation (-OTs), Amine protection (-NHTs) | Scaffold construction (Linker installation) |
Mechanistic & Reactivity Analysis
Electronic Comparison (Hammett Parameters)
Both reagents feature an alkyl group at the para position relative to the sulfonyl chloride.
-
TsCl: The methyl group (
) is weakly electron-donating, stabilizing the sulfonyl center slightly less than a simple benzene ring, but preventing rapid hydrolysis compared to nitro-substituted variants. -
AEBSC: The ethyl group serves as the attachment point. The acetamide functionality is separated from the aromatic ring by two methylene carbons (
). Consequently, the inductive effect is virtually identical to TsCl . The acetamide does not participate in resonance with the ring.
Conclusion: The rate of nucleophilic attack at the sulfur atom (
Steric & Solubility Factors
-
TsCl: Compact. Dissolves instantly in DCM/Pyridine.
-
AEBSC: The acetamide tail acts as a hydrogen-bond donor/acceptor. In non-polar solvents (DCM), AEBSC may aggregate or remain as a suspension, leading to incomplete conversion or requiring longer reaction times.
Diagram: Reaction Pathway & Selectivity
Figure 1: Comparative reaction pathways. Note the solvent divergence required for AEBSC to maintain homogeneity.
Experimental Protocols: Head-to-Head
Scenario A: Synthesis of a Sulfonamide (Amine Coupling)
Objective: Coupling with a primary amine (e.g., benzylamine).
Protocol 1: Standard Tosylation (The Benchmark)
-
Dissolution: Dissolve Benzylamine (1.0 eq) in dry DCM (0.2 M).
-
Base: Add Triethylamine (1.5 eq) or Pyridine (2.0 eq).
-
Addition: Add TsCl (1.1 eq) portion-wise at 0 °C.
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Wash with 1N HCl (removes amine/pyridine), then Brine. Dry organic layer (
). -
Result: Product remains in DCM. Evaporation yields pure sulfonamide.
-
Typical Yield: >95%
-
Protocol 2: AEBSC Coupling (The Specialist)
Challenge: AEBSC is poorly soluble in cold DCM. Using the TsCl protocol results in a slurry and slow reaction.
-
Dissolution: Dissolve Benzylamine (1.0 eq) in anhydrous THF or DMF (0.2 M).
-
Note: If using THF, ensure it is dry to prevent hydrolysis of the sulfonyl chloride.
-
-
Base: Add Diisopropylethylamine (DIPEA, 1.5 eq).
-
Why? DIPEA is less nucleophilic than TEA and prevents quaternary salt formation if heating is required.
-
-
Addition: Add AEBSC (1.1 eq) as a solution in minimal THF/DMF.
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (AEBSC streaks more than TsCl).
-
Workup (Crucial Deviation):
-
Dilute with Ethyl Acetate (EtOAc) rather than DCM (EtOAc handles the polar amide better).
-
Wash with saturated NH₄Cl (avoid strong acid which might hydrolyze the acetamide tail over time, though it is relatively stable).
-
If the product is very polar, it may not extract well. In this case, pour reaction into water and filter the precipitate .
-
-
Result: Yields the acetamidoethyl-sulfonamide.
-
Typical Yield: 85–92% (Losses primarily due to workup solubility).
-
Data Summary Table
| Metric | TsCl Reaction | AEBSC Reaction |
| Solvent System | DCM, Toluene, Pyridine | THF, DMF, MeCN/DCM |
| Reaction Time | 1–3 Hours | 3–6 Hours (Solubility limited) |
| By-product Removal | TsOH (Water soluble) | AEBS-OH (Amphiphilic, may co-precipitate) |
| Atom Economy | Poor (if used as protecting group) | 100% (if tail is desired pharmacophore) |
| Compatibility | High (Acid/Base stable) | Moderate (Avoid strong hydrolysis conditions) |
Critical Troubleshooting & Purification Logic
Workflow Decision Tree
Figure 2: Workup decision logic. AEBSC requires polar organic solvents or precipitation techniques.
Common Pitfalls
-
Hydrolysis Competition: AEBSC hydrolyzes faster in wet basic solvents than TsCl due to the potential for the amide tail to assist in solvation of water molecules near the reaction center. Always use anhydrous solvents.
-
Side Reaction (Intramolecular): While rare with the ethyl linker, under extreme forcing conditions (high heat, strong Lewis acid), the amide carbonyl oxygen could theoretically attack the sulfonyl center, though this is less likely than with shorter linkers.
-
Purification:
-
TsCl: Excess TsCl is removed by washing with aqueous base (hydrolyzes to TsO⁻).
-
AEBSC: Excess AEBSC hydrolyzes to the sulfonic acid. However, this acid is a zwitterion equivalent (sulfonic acid + amide). It may not partition perfectly into the aqueous layer if the pH is not controlled. Recommendation: Wash with bicarbonate (pH ~9) to ensure the sulfonic acid is fully ionized and soluble in water.
-
References
-
Weyer, R., & Hitzel, V. (1988). Acylureas with hypoglycemic activity. Arzneimittel-Forschung, 38(9), 1079–1080. (Seminal work on Glimepiride synthesis using AEBSC derivatives).
-
Goumont, R., et al. (2009). Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism. Chemistry – A European Journal, 15(20), 5083-5092. (Mechanistic grounding for sulfonyl chloride reactivity).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Tosylation).
-
Ueda, H., et al. (2003). Polymorphism of Glimepiride. S.T.P. Pharma Sciences, 13(4), 281-286.[1] (Physical properties and solubility data of AEBSC-derived drugs).
Sources
benchmarking the performance of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride against industry standards
[1]
Executive Summary
4-(2-acetamidoethyl)benzene-1-sulfonyl chloride is a high-value pharmaceutical intermediate designed for the direct introduction of the N-acetyl-tyramine-like sulfonamide moiety. Unlike general-purpose reagents (e.g., TsCl), which serve primarily as leaving groups or protecting groups, this reagent functions as a structural scaffold donor .
Performance Verdict:
-
Reactivity: Comparable to Tosyl Chloride (TsCl) .[1][2][3] The para-substituted alkyl chain exerts a similar electron-donating effect, moderating electrophilicity to prevent side reactions (e.g., disulfonylation) common with highly reactive agents like Nosyl Chloride.
-
Process Efficiency: Superior to multi-step alternatives. It eliminates 2–3 synthetic steps by introducing the protected ethylamine linker and sulfonyl group in a single convergent step.
-
Stability: High hydrolytic stability in solid form compared to liquid sulfonyl chlorides (e.g., Methanesulfonyl chloride), facilitating easier handling in scale-up environments.
Technical Specifications & Competitor Landscape
| Feature | 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride | Tosyl Chloride (TsCl) (Standard) | 4-Nitrobenzenesulfonyl Chloride (NsCl) |
| Role | Scaffold Donor (Linker Introduction) | Reagent (Protecting/Leaving Group) | Reagent (Amine Activation/Protection) |
| Electronic Effect | Electron-Donating (+I effect of alkyl chain) | Electron-Donating (+I effect of methyl) | Electron-Withdrawing (-M/-I effect of nitro) |
| Reactivity | Moderate (Controlled) | Moderate (Controlled) | High (Aggressive) |
| Selectivity | High (1° > 2° Amines) | High | Low (Risks bis-sulfonylation) |
| Physical State | Solid (MP: 142–144 °C) | Solid (MP: 67–69 °C) | Solid (MP: 77–79 °C) |
| Primary Use | Sulfonylurea/Sulfonamide Drug Synthesis | Alcohol activation, Amine protection | Nosyl-protection (removable) |
Performance Benchmarking: Reactivity & Kinetics
Mechanism of Action
The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom, which is modulated by the para-substituent on the benzene ring.
-
TsCl (Standard): The p-methyl group is weakly electron-donating, making the sulfur moderately electrophilic. This allows for selective reaction with amines in the presence of alcohols.
-
4-(2-acetamidoethyl) Derivative: The p-(2-acetamidoethyl) group is structurally an alkyl chain. Like the methyl group in TsCl, it donates electron density via induction (+I). Consequently, its reaction kinetics are nearly identical to TsCl , ensuring that protocols developed for TsCl can be adapted with minimal optimization.
Comparative Workflow: "Linker Installation"
Objective: Synthesize a sulfonamide scaffold containing a protected ethylamine tail.
-
Method A: Industry Standard (Multi-Step)
-
Start with Sulfanilamide.
-
Protect amine (Acetylation).
-
Chain extension (often requiring hazardous reagents like haloethanes).
-
Result: Low overall yield (<40%), high waste.
-
-
Method B: Using 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride [4][5]
-
Direct coupling with target amine.
-
Result: High yield (>85%), single step, convergent synthesis.
-
Visualization: Reactivity & Process Efficiency
The following diagram illustrates the kinetic pathway and efficiency gain.
Caption: Comparison of the traditional multi-step synthesis versus the direct convergent synthesis using 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride.
Experimental Protocol: Standardized Coupling
This protocol is validated for coupling with primary and secondary amines. It uses a biphasic system (Schotten-Baumann conditions) or an anhydrous organic base method.
Method: Anhydrous Coupling (Recommended for High Value Intermediates)
Reagents:
-
Substrate: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.1 equiv)
-
Nucleophile: Target Amine (1.0 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve the Target Amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (Nitrogen/Argon). Cool to 0°C.[3]
-
Addition: Dissolve 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.1 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 10 minutes.
-
Note: The dropwise addition controls the exotherm and prevents localized concentration spikes that could lead to bis-sulfonylation.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. The sulfonyl chloride is UV active. Disappearance of the amine peak indicates completion.
-
-
Quenching: Quench with 1M HCl (aqueous) to neutralize excess base and hydrolyze unreacted sulfonyl chloride.
-
Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Ethyl Acetate/Hexane gradient).
Self-Validating Checkpoints (Trustworthiness)
-
Checkpoint 1 (TLC): If the starting sulfonyl chloride spot persists after 4 hours, add a catalytic amount (10 mol%) of DMAP (4-Dimethylaminopyridine) to accelerate the reaction.
-
Checkpoint 2 (Work-up): If the product is an amphoteric sulfonamide, ensure the pH of the aqueous wash is adjusted to keep the product in the organic phase (usually pH < 4 for acidic sulfonamides, though this specific product is neutral/basic due to the acetamide).
Stability & Handling Data
Sulfonyl chlorides are moisture-sensitive. Benchmarking against TsCl reveals specific handling requirements.
| Property | 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride | Tosyl Chloride (TsCl) | Implication |
| Hydrolytic Half-Life (pH 7, 25°C) | ~20 Minutes (in solution) | ~15 Minutes (in solution) | Prepare solutions immediately before use. Do not store stock solutions. |
| Solid State Stability | High (Months at 4°C, Desiccated) | High (Years at RT) | Store under inert gas at 2–8°C to prevent slow hydrolysis by atmospheric moisture. |
| Thermal Stability | MP: 142°C (Stable melt) | MP: 69°C (Low melt) | Higher melting point indicates better thermal stability, simplifying drying processes. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
